molecular formula C7H13BrO B13882013 2-Bromo-1-methylcyclohexanol

2-Bromo-1-methylcyclohexanol

Cat. No.: B13882013
M. Wt: 193.08 g/mol
InChI Key: AEQDNPUUEODZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-methylcyclohexanol is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6(7)8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDNPUUEODZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Bromo-1-methylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-1-methylcyclohexanol from 1-methylcyclohexene. The document details the underlying chemical principles, offers a robust experimental protocol, presents key quantitative data, and discusses purification strategies and potential side reactions. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

Halohydrins are a class of organic compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. They are versatile synthetic intermediates, readily converted to epoxides, amino alcohols, and other valuable motifs in medicinal chemistry. The synthesis of this compound from 1-methylcyclohexene is a classic example of an electrophilic addition reaction to an alkene, demonstrating important principles of regioselectivity and stereoselectivity. This guide will focus on the widely used method employing N-bromosuccinimide (NBS) in an aqueous medium.

Theoretical Background

The synthesis of this compound from 1-methylcyclohexene proceeds via an electrophilic addition mechanism. The key steps are outlined below.

Reaction Mechanism

The reaction is initiated by the electrophilic attack of a bromine species on the double bond of 1-methylcyclohexene. When N-bromosuccinimide (NBS) is used in the presence of water, it serves as a source of electrophilic bromine.

The mechanism involves the formation of a cyclic bromonium ion intermediate. This three-membered ring is then opened by a nucleophilic attack. Because water is used as the solvent and is present in a large excess, it acts as the primary nucleophile over the bromide ion.

The nucleophilic attack of water occurs at the more substituted carbon of the bromonium ion, in accordance with Markovnikov's rule . This is because the more substituted carbon can better stabilize the partial positive charge that develops during the ring-opening transition state. The final step involves the deprotonation of the resulting oxonium ion by water or another base to yield the neutral bromohydrin product.

ReactionMechanism

Regioselectivity and Stereoselectivity

The reaction is highly regioselective , with the hydroxyl group adding to the tertiary carbon (C1) and the bromine atom adding to the secondary carbon (C2). This is a direct consequence of the Markovnikov-directed opening of the bromonium ion.

The reaction is also stereoselective , proceeding via an anti-addition . The nucleophile (water) attacks the bromonium ion from the face opposite to the bromine bridge. This results in a trans configuration of the bromine and hydroxyl groups in the product.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound using N-bromosuccinimide.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
1-Methylcyclohexene96.170.81310.0 g0.104
N-Bromosuccinimide (NBS)177.98-18.5 g0.104
Tetrahydrofuran (B95107) (THF)72.110.889100 mL-
Deionized Water18.021.0050 mL-
Dichloromethane (B109758)84.931.33100 mL-
Anhydrous Sodium Sulfate142.04-As needed-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.5 g (0.104 mol) of N-bromosuccinimide in 100 mL of tetrahydrofuran and 50 mL of deionized water.

  • Addition of Alkene: Cool the mixture to 0 °C in an ice bath. Slowly add 10.0 g (0.104 mol) of 1-methylcyclohexene to the stirring solution over a period of 15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. The disappearance of the solid NBS and the discharge of the initial color indicate the completion of the reaction.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by flash column chromatography on silica (B1680970) gel using a gradient eluent system of hexane (B92381) and ethyl acetate (B1210297) (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity). Alternatively, for larger scales, vacuum distillation can be employed.

ExperimentalWorkflow

Quantitative Data

Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1-MethylcyclohexeneC₇H₁₂96.17110-111
This compoundC₇H₁₃BrO193.08~200 (decomposes)
Reaction Yield

The typical yield for the synthesis of this compound using the described protocol is in the range of 75-85%.

Spectroscopic Data

Infrared (IR) Spectroscopy:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3600-3200Strong, broad
C-H (sp³)3000-2850Strong
C-O (alcohol)1260-1000Strong
C-Br690-550Medium

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.2-4.0m1HCH-Br
2.5-1.4m8HCyclohexyl CH₂
1.3s3HCH₃
2.0-1.5br s1HOH

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~75C-OH
~60C-Br
~40-20Cyclohexyl CH₂ and CH₃

Side Reactions and Byproducts

The primary side reaction of concern is allylic bromination . Under certain conditions, particularly with radical initiators or at higher temperatures, NBS can act as a source of bromine radicals, leading to the bromination of the allylic position of 1-methylcyclohexene. This would result in the formation of 3-bromo-1-methylcyclohexene and 1-(bromomethyl)cyclohexene.

The formation of the syn-addition product is generally not observed due to the stability of the bridged bromonium ion. However, trace amounts of the diastereomer may be formed.

Alternative Synthesis Methods

While the NBS method is common, other reagents can be used for the synthesis of bromohydrins:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another stable and easy-to-handle source of electrophilic bromine and can be used in a similar manner to NBS.

  • Aqueous Bromine (Br₂/H₂O): While effective, this method is less favored due to the hazards associated with handling elemental bromine.

Conclusion

The synthesis of this compound from 1-methylcyclohexene using N-bromosuccinimide is a reliable and efficient method for producing this valuable synthetic intermediate. The reaction proceeds with high regioselectivity and stereoselectivity, providing a good yield of the desired product. Careful control of the reaction conditions is necessary to minimize side reactions. The detailed protocol and data presented in this guide should serve as a valuable resource for researchers in the field.

An In-depth Technical Guide on the Mechanism of Bromohydrin Formation from 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, stereochemistry, and regioselectivity of bromohydrin formation from 1-methylcyclohexene. It includes detailed experimental protocols and quantitative data to facilitate a deeper understanding and practical application of this important organic transformation.

Introduction

The formation of bromohydrins from alkenes is a fundamental reaction in organic synthesis, providing a versatile route to various functionalized molecules, including epoxides and amino alcohols. The reaction of 1-methylcyclohexene with a bromine source in the presence of water serves as a classic example to illustrate the underlying principles of electrophilic addition to an unsymmetrical alkene. This guide will delve into the intricacies of this reaction, offering insights for researchers in drug discovery and development where such transformations are pivotal for creating complex molecular architectures.

The Reaction Mechanism: A Stepwise Elucidation

The conversion of 1-methylcyclohexene to a bromohydrin proceeds through a well-established two-step mechanism.[1][2] This process involves the initial electrophilic attack of bromine on the alkene, leading to a cyclic bromonium ion intermediate, which is subsequently opened by a nucleophilic attack of water.[1][2][3]

Step 1: Formation of the Bromonium Ion Intermediate

The reaction is initiated by the electrophilic addition of bromine to the double bond of 1-methylcyclohexene. The electron-rich π-bond of the alkene attacks one of the bromine atoms in the bromine molecule (or a source of electrophilic bromine like N-bromosuccinimide, NBS), leading to the formation of a three-membered cyclic bromonium ion intermediate.[2][3][4] This intermediate is characterized by a positively charged bromine atom bonded to the two carbons of the original double bond. The formation of this cyclic ion is crucial as it dictates the stereochemical outcome of the reaction.

Step 2: Nucleophilic Attack by Water (Regioselectivity and Stereoselectivity)

In the second step, a water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion.[1][2] Since 1-methylcyclohexene is an unsymmetrical alkene, the two carbon atoms of the bromonium ion are not equivalent. The nucleophilic attack is regioselective and follows Markovnikov's rule.[1][5] The water molecule preferentially attacks the more substituted carbon atom (the tertiary carbon bearing the methyl group). This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond begins to break.[6]

The attack of the water molecule occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition.[2][3][5] This stereospecificity leads to the formation of a trans-diaxial intermediate in the chair conformation of the cyclohexane (B81311) ring, which then flips to the more stable diequatorial conformation.

Step 3: Deprotonation

The final step of the mechanism is a rapid deprotonation of the oxonium ion intermediate by a water molecule or another base present in the reaction mixture. This yields the neutral bromohydrin product and regenerates the acid catalyst.[2] The major product formed is 2-bromo-1-methylcyclohexan-1-ol .

Visualization of the Reaction Mechanism

The following diagram, generated using Graphviz, illustrates the stepwise mechanism of bromohydrin formation from 1-methylcyclohexene.

Bromohydrin_Formation cluster_start cluster_intermediate cluster_attack cluster_oxonium cluster_final 1-Methylcyclohexene Bromonium_Ion Bromonium Ion Intermediate 1-Methylcyclohexene->Bromonium_Ion Step 1: Electrophilic Attack plus1 + Br2 Br-Br Oxonium_Ion Oxonium Ion Bromonium_Ion->Oxonium_Ion Step 2: Nucleophilic Attack (anti-addition) plus2 + H2O H₂O H3O H₃O⁺ Bromohydrin Oxonium_Ion->Bromohydrin Step 3: Deprotonation plus3 + Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_characterization Characterization A 1. Mix NBS, THF, and Water B 2. Add 1-Methylcyclohexene A->B C 3. Reaction at Room Temperature B->C D 4. Quench with NaHCO₃ C->D Reaction Complete E 5. Extraction with CH₂Cl₂ D->E F 6. Drying and Concentration E->F G 7. Column Chromatography F->G Crude Product H 8. IR Spectroscopy G->H Purified Product I 9. NMR Spectroscopy G->I J 10. Jones Oxidation Test G->J

References

An In-depth Technical Guide to the Stereochemistry of 2-Bromo-1-methylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical considerations for 2-bromo-1-methylcyclohexanol, a substituted cyclohexane (B81311) with two chiral centers. A thorough understanding of the stereoisomers, their conformational preferences, and their synthesis is critical for applications in medicinal chemistry and organic synthesis, where specific stereoisomers can exhibit vastly different biological activities and reaction outcomes.

Introduction to the Stereoisomers of this compound

The structure of this compound contains two stereocenters at the C1 and C2 positions. This gives rise to a total of 22 = 4 possible stereoisomers, which exist as two pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. The four stereoisomers are:

  • (1R, 2R)-2-bromo-1-methylcyclohexanol

  • (1S, 2S)-2-bromo-1-methylcyclohexanol

  • (1R, 2S)-2-bromo-1-methylcyclohexanol

  • (1S, 2R)-2-bromo-1-methylcyclohexanol

The relationship between these stereoisomers can be categorized as follows:

  • Enantiomers: (1R, 2R) and (1S, 2S); (1R, 2S) and (1S, 2R). Enantiomers are non-superimposable mirror images.

  • Diastereomers: Any other pairing, for example, (1R, 2R) and (1R, 2S). Diastereomers are stereoisomers that are not mirror images.

These stereoisomers can also be classified based on the relative orientation of the hydroxyl and bromo substituents as cis or trans.

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic addition of bromine to 1-methylcyclohexene in the presence of water. This reaction proceeds via a bromonium ion intermediate.

Reaction Mechanism

The reaction is initiated by the electrophilic attack of bromine on the double bond of 1-methylcyclohexene, forming a cyclic bromonium ion. The attack of a water molecule, acting as a nucleophile, opens the bromonium ion ring. The regioselectivity of this attack is governed by Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the bromonium ion. In this case, the tertiary carbon (C1) is attacked, leading to the hydroxyl group at C1 and the bromine atom at C2. The overall addition is anti, meaning the bromine and hydroxyl groups are on opposite faces of the former double bond.

Bromohydrin Formation Mechanism cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack by Water cluster_2 Step 3: Deprotonation 1-methylcyclohexene 1-Methylcyclohexene Bromonium_ion Bromonium Ion Intermediate 1-methylcyclohexene->Bromonium_ion Electrophilic Attack Br2 Br-Br Br2->Bromonium_ion Br- Br⁻ Bromonium_ion->Br- Oxonium_ion Protonated Bromohydrin Bromonium_ion->Oxonium_ion Anti-attack H2O H₂O H2O->Oxonium_ion Final_Product trans-2-Bromo-1-methylcyclohexanol Oxonium_ion->Final_Product H3O+ H₃O⁺ H2O_deprot H₂O H2O_deprot->H3O+

Caption: Mechanism of bromohydrin formation from 1-methylcyclohexene.

Conformational Analysis

The stereoisomers of this compound exist as an equilibrium of two chair conformations. The relative stability of these conformers is determined by the steric interactions of the substituents, particularly 1,3-diaxial interactions.

trans-Isomers: (1R, 2S) and (1S, 2R)

For the trans-isomers, the two chair conformations will have either both substituents in axial positions or both in equatorial positions. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.

cis-Isomers: (1R, 2R) and (1S, 2S)

For the cis-isomers, one chair conformation will have the methyl group axial and the bromo group equatorial, while the other will have the methyl group equatorial and the bromo group axial. The preferred conformation will be the one that places the larger group in the equatorial position to minimize steric strain.

Data Presentation

Isomer ConfigurationConformationH2 OrientationExpected JH2-H(axial) (Hz)Expected JH2-H(equatorial) (Hz)
transDiequatorialAxial10 - 132 - 5
transDiaxialEquatorial2 - 52 - 5
cisCH3(eq), Br(ax)Equatorial2 - 52 - 5
cisCH3(ax), Br(eq)Axial10 - 132 - 5

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve N-bromosuccinimide (1.1 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-methylcyclohexene (1.0 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product mixture of this compound isomers.

Separation of Diastereomers

The resulting mixture of diastereomers can be separated by column chromatography.

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze by TLC to identify and combine fractions containing the pure diastereomers.

  • Concentrate the combined fractions under reduced pressure to obtain the isolated diastereomers.

Logical Workflow for Stereochemical Analysis

The complete stereochemical analysis of the this compound isomers involves a logical progression from synthesis to characterization.

Stereochemical_Analysis_Workflow Synthesis Synthesis of Isomer Mixture (Bromohydrin Formation) Separation Separation of Diastereomers (Column Chromatography) Synthesis->Separation NMR_Spec NMR Spectroscopy (¹H and ¹³C NMR) Separation->NMR_Spec Coupling_Analysis Analysis of Coupling Constants NMR_Spec->Coupling_Analysis Conf_Assignment Conformational Assignment (Chair Conformations) Coupling_Analysis->Conf_Assignment Stereo_ID Stereochemical Identification (cis/trans Isomers) Conf_Assignment->Stereo_ID

Caption: Workflow for the stereochemical analysis of this compound.

Conclusion

The stereochemistry of this compound is a multifaceted topic that requires a detailed understanding of synthesis, separation, and conformational analysis. While the synthesis via bromohydrin formation is straightforward, the resulting mixture of diastereomers necessitates careful separation and characterization. The conformational preferences of each stereoisomer are dictated by the principles of steric hindrance in cyclohexane chairs. A thorough analysis, primarily through NMR spectroscopy, allows for the unambiguous assignment of the relative and absolute stereochemistry of each isomer, which is a critical step for any application in stereoselective synthesis and drug development.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-1-methylcyclohexanol. Due to the limited availability of experimentally determined data for this specific compound, this guide combines computed data, information on related compounds, and established chemical principles to offer a thorough understanding for research and development purposes.

Physical Properties

Quantitative data for the physical properties of this compound is primarily based on computational models. Experimental determination is recommended for precise applications.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃BrOPubChem[1]
Molecular Weight 193.08 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 192.01498 DaPubChem[1]
Monoisotopic Mass 192.01498 DaPubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Chemical Properties and Reactivity

This compound possesses two key functional groups that dictate its chemical reactivity: a hydroxyl group and a bromine atom on a cyclohexane (B81311) ring.

Synthesis

The primary route for the synthesis of this compound is the halohydrin formation from 1-methylcyclohexene. This reaction involves the electrophilic addition of bromine in the presence of water.

Synthesis_of_2_Bromo_1_methylcyclohexanol cluster_start Starting Material cluster_reagents Reagents cluster_product Product 1-methylcyclohexene 1-Methylcyclohexene Product This compound 1-methylcyclohexene->Product Electrophilic Addition Reagents Br₂ / H₂O or NBS / H₂O Reactivity_of_Hydroxyl_Group Start 2-Methylcyclohexanol Protonation Protonation of -OH (+HBr) Start->Protonation Carbocation1 Secondary Carbocation (+ H₂O) Protonation->Carbocation1 Rearrangement 1,2-Hydride Shift Carbocation1->Rearrangement Carbocation2 Tertiary Carbocation Rearrangement->Carbocation2 Nucleophilic_Attack Nucleophilic Attack by Br⁻ Carbocation2->Nucleophilic_Attack Product 1-Bromo-1-methylcyclohexane Nucleophilic_Attack->Product Reaction_with_Base Start trans-2-Bromocyclohexanol Deprotonation Deprotonation (+ NaOH) Start->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Intramolecular_SN2 Intramolecular Sₙ2 Attack Alkoxide->Intramolecular_SN2 Product Cyclohexene Oxide Intramolecular_SN2->Product MS_Fragmentation cluster_frag1 Loss of H₂O cluster_frag2 Loss of Br cluster_frag3 Loss of HBr M_ion Molecular Ion (M⁺) m/z = 192/194 M_18 [M-H₂O]⁺ m/z = 174/176 M_ion->M_18 M_Br [M-Br]⁺ m/z = 113 M_ion->M_Br M_HBr [M-HBr]⁺ m/z = 112 M_ion->M_HBr

References

2-Bromo-1-methylcyclohexanol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-methylcyclohexanol, a halogenated cyclohexanol (B46403) derivative. The document details its chemical identity, including its CAS number and molecular formula, and presents a thorough account of its synthesis, characterization, and reaction mechanisms. This guide is intended to be a valuable resource for professionals in research, and drug development by providing detailed experimental protocols and structured data for easy reference and comparison.

Chemical Identity and Properties

This compound is a brominated organic compound with a cyclohexanol backbone. The presence of a methyl group and a bromine atom on the cyclohexane (B81311) ring leads to the possibility of several stereoisomers. The general structure possesses two stereocenters, giving rise to four possible stereoisomers.

Table 1: Chemical Identifiers for this compound and Its Stereoisomers

Compound NameCAS NumberMolecular Formula
This compound (Isomer mixture)73446-71-6[1][2]C₇H₁₃BrO[1][2]
cis-(1R,2R)-2-bromo-1-methylcyclohexan-1-olNot AvailableC₇H₁₃BrO[3]
(1S,2S)-2-bromo-2-methylcyclohexan-1-olNot AvailableC₇H₁₃BrO[4]
trans-2-bromo-1-methylcyclohexan-1-ol73446-71-6[5]C₇H₁₃BrO[5]

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight193.08 g/mol [1]
XLogP31.8[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count0[1]
Exact Mass192.01498 Da[1]
Monoisotopic Mass192.01498 Da[1]
Topological Polar Surface Area20.2 Ų[1]
Heavy Atom Count9[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 1-methylcyclohexene with N-bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water. This reaction proceeds via a bromohydrin formation mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-methylcyclohexene

  • N-bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • 5.0-mL conical vial with a magnetic spin vane

  • Pasteur pipet

  • Glass wool

Procedure:

  • Reaction Setup: In a 5.0-mL conical vial equipped with a magnetic spin vane, combine 350 mg of N-bromosuccinimide (NBS), 1.0 mL of water, and 750 µL of tetrahydrofuran (THF).

  • Addition of Alkene: To this heterogeneous mixture, add 240 µL of 1-methylcyclohexene.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete when the solid NBS has been consumed and the yellow color of the solution disappears (approximately 10 minutes). If solid NBS remains or the solution retains a yellow tinge, add 1-methylcyclohexene in 10 µL increments until the reaction is complete.

  • Workup: After the reaction is complete, add 2.0 mL of water to the vial. Transfer the organic layer to a separate vial.

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Purify the crude product by silica gel column chromatography using a Pasteur pipet.

    • Prepare a column by placing a small plug of glass wool at the bottom of a Pasteur pipet followed by the addition of silica gel.

    • Wet the column with a small amount of an appropriate solvent (e.g., dichloromethane or ethyl acetate).

    • Load the crude product onto the column.

    • Elute the column with dichloromethane to collect the purified this compound.

  • Isolation: Evaporate the solvent from the collected fractions to yield the purified product, which should be a clear, viscous liquid.

Reaction Mechanism

The formation of this compound from 1-methylcyclohexene with NBS and water proceeds through an electrophilic addition mechanism. The key steps are the formation of a bromonium ion intermediate followed by the nucleophilic attack of water.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 1-methylcyclohexene 1-methylcyclohexene Bromonium_ion Bromonium Ion Intermediate 1-methylcyclohexene->Bromonium_ion Electrophilic attack of Br⁺ NBS_H2O NBS / H₂O Product This compound Bromonium_ion->Product Nucleophilic attack by H₂O Stereochemistry Start 1-Methylcyclohexene + Br₂/H₂O Intermediate Cyclic Bromonium Ion Start->Intermediate Formation Attack Anti-attack by H₂O Intermediate->Attack Opening Product trans-2-Bromo-1-methylcyclohexanol (Racemic Mixture) Attack->Product Result

References

Spectroscopic Analysis of 2-Bromo-1-methylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-bromo-1-methylcyclohexanol.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data is available for this compound.[1][2] The key characteristic of its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, which is indicative of a compound containing one bromine atom. This is due to the two stable isotopes of bromine, 79Br and 81Br, which have nearly equal natural abundance.

Parameter Value
Molecular FormulaC7H13BrO
Molecular Weight193.08 g/mol [1][3]
Exact Mass192.01498 Da[1][3]
Key Fragments (m/z)Data not explicitly detailed in search results.
Infrared (IR) Spectroscopy

Vapor-phase infrared (IR) spectroscopy data has been recorded for this compound.[1][2] The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm-1)
O-H (alcohol)~3400 (broad)
C-H (alkane)~2900
C-BrTypically in the 500-600 range
Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific experimental 1H and 13C NMR data for this compound is not available in the public domain. The acquisition of this data is crucial for the complete structural elucidation of the molecule, including stereochemical assignments.

Experimental Protocols

The following are detailed, standardized methodologies for the key spectroscopic experiments.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR spectrum (e.g., CCl4). For vapor-phase IR, the sample is heated in a gas cell.

  • Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and the IR beam is passed through it.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 300 MHz or higher.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Spectrometer Setup: The sample tube is placed in the NMR probe. The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

  • 1H NMR Acquisition:

    • A standard pulse sequence is used to acquire the proton spectrum.

    • Key parameters to record include chemical shift (δ, ppm), integration (relative number of protons), and multiplicity (splitting pattern).

  • 13C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH2, and CH3 groups.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data C-H Framework & Stereochemistry NMR->NMR_Data Structure Final Structure Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-methylcyclohexanol, a key intermediate in organic synthesis. The document details the initial synthetic method, experimental protocols, and relevant physicochemical and spectral data.

Introduction

This compound is a bromohydrin derivative of 1-methylcyclohexene. Its synthesis and reactions are of interest in the study of electrophilic addition reactions and stereochemistry. The formation of this compound proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate, followed by the nucleophilic attack of water. This guide focuses on a notable and well-documented synthesis that serves as a practical example of this reaction class.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₃BrO
Molecular Weight 193.08 g/mol [1]
Appearance Clear, viscous liquid

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/Signals
Infrared (IR) A broad peak in the range of 3600-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol functional group is expected.
Mass Spectrometry (MS) Molecular ion peak (M+) and characteristic fragmentation patterns.

Note: Specific peak values from the primary literature were not available in the initial search results. The IR data is an expected value based on the functional groups present.

Synthesis of this compound

The first widely accessible and detailed synthesis of this compound is through the reaction of 1-methylcyclohexene with a source of electrophilic bromine in the presence of water. A notable microscale procedure was developed by Porter, Stewart, and Wigal, which is both efficient and minimizes waste.

3.1. Reaction Mechanism

The synthesis of this compound from 1-methylcyclohexene is a classic example of a halohydrin formation reaction. The accepted mechanism involves two key steps:

  • Formation of a Bromonium Ion: The π-bond of the 1-methylcyclohexene double bond acts as a nucleophile, attacking a bromine molecule (or a source of Br⁺). This results in the formation of a cyclic bromonium ion intermediate.

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion. According to Markovnikov's rule, the water molecule will attack the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state. This attack occurs from the side opposite to the bromonium ion, leading to an anti-addition product. Subsequent deprotonation of the oxonium ion yields the final this compound product.

Diagram 1: Reaction Mechanism of this compound Synthesis

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 1-methylcyclohexene 1-methylcyclohexene Bromonium Ion Bromonium Ion 1-methylcyclohexene->Bromonium Ion + Br2 Br2 Br2 H2O H2O This compound This compound Bromonium Ion->this compound + H2O - HBr

Caption: Reaction pathway from reactants to product.

3.2. Experimental Protocol

The following protocol is adapted from the microscale synthesis described by Porter, Stewart, and Wigal.

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Reaction vial with a magnetic stir vane

  • Magnetic stirrer

  • Pipettes

  • Chromatography column

Procedure:

  • To a reaction vial containing a magnetic stir vane, add N-Bromosuccinimide (NBS) and water.

  • While stirring, add 1-methylcyclohexene to the heterogeneous mixture.

  • Continue stirring at room temperature until the solid NBS is no longer visible and the solution becomes colorless. If a yellow color persists or solid NBS remains, add 1-methylcyclohexene in small increments until the solution is colorless.

  • Dilute the resulting mixture with water and stir for an additional 2 minutes.

  • Allow the layers to separate and carefully transfer the bottom organic layer, containing the crude bromohydrin, to a clean vial.

  • Purify the crude product by passing it through a short silica gel column, eluting with dichloromethane.

  • Remove the solvent from the collected fractions to obtain the purified this compound as a clear, viscous liquid.

Yield:

  • The reported yield for this microscale procedure is between 30-80%.

Logical Workflow of the Synthesis

The overall workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps.

Diagram 2: Experimental Workflow

experimental_workflow Reactants 1. Mix 1-Methylcyclohexene, NBS, and Water Reaction 2. Stir at Room Temperature Reactants->Reaction Workup 3. Aqueous Workup (Layer Separation) Reaction->Workup Purification 4. Column Chromatography Workup->Purification Product 5. Isolate Pure This compound Purification->Product

Caption: Step-by-step synthesis and purification process.

Conclusion

This technical guide has detailed the synthesis of this compound, providing a foundational understanding for researchers in organic chemistry and drug development. The presented data and protocols offer a practical basis for the preparation and characterization of this compound. The synthesis from 1-methylcyclohexene serves as an excellent illustration of electrophilic addition and halohydrin formation, highlighting the principles of regioselectivity and stereochemistry.

References

Navigating the Reactivity of the Hydroxyl Group in 2-Bromo-1-methylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the hydroxyl group in 2-bromo-1-methylcyclohexanol, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's primary reaction pathways, supported by experimental data and detailed protocols.

Core Concepts: Intramolecular Cyclization as the Predominant Pathway

The reactivity of the hydroxyl group in this compound is dominated by its participation in an intramolecular S(_N)2 reaction, leading to the formation of 1-methylcyclohexene oxide. This transformation is highly efficient and stereospecific, contingent upon the relative stereochemistry of the hydroxyl and bromo substituents.

The reaction is initiated by the deprotonation of the hydroxyl group with a base to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the bromine atom. For this reaction to occur, the molecule must adopt a conformation where the reacting groups are in an anti-periplanar arrangement.

Data Presentation: Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the halohydrin formation from 1-methylcyclohexene. The subsequent base-mediated cyclization yields 1-methylcyclohexene oxide.

Table 1: Synthesis of 1-methylcyclohexene from 1-methylcyclohexyl bromide

ReactantBaseSolventTemperatureYield
1-Methylcyclohexyl bromideSodium ethoxide (EtONa)EthanolReflux (78 °C)82%[1]

Table 2: Spectroscopic Data for 1-Methylcyclohexene

Proton Signal¹H NMR Chemical Shift (ppm)
Vinylic Proton (-C=CH-)~5.38[2]
Allylic Protons (-C=C-CH₂-)~1.96[2]
Methyl Protons (-CH₃)~1.63[2]
Cyclohexane Ring Protons~1.89, ~1.61, ~1.54[2]
Carbon Signal¹³C NMR Chemical Shift (ppm)
Quaternary Alkene Carbon (C1)~134.0[2]
Tertiary Alkene Carbon (C2)~121.0[2]
Allylic Methylene Carbon (C3)~30.0[2]
Methylene Carbon (C4)~25.5[2]
Methylene Carbon (C5)~22.5[2]
Allylic Methylene Carbon (C6)~29.5[2]
Methyl Carbon (-CH₃)~23.0[2]

Table 3: Mass Spectrometry Data for 1-Methylcyclohexene

PropertyValue
Molecular FormulaC₇H₁₂[2]
Molecular Weight96.17 g/mol [2]

Experimental Protocols

Synthesis of this compound via Halohydrin Formation

This protocol describes the formation of the halohydrin from 1-methylcyclohexene.

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-methylcyclohexene in a mixture of DMSO and water.

  • Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise with stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be purified by flash column chromatography.

Base-Mediated Intramolecular Cyclization to 1-Methylcyclohexene Oxide

This protocol outlines the conversion of this compound to 1-methylcyclohexene oxide.

Materials:

  • This compound

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension in an ice bath and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain 1-methylcyclohexene oxide.

Mandatory Visualization

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 1_methylcyclohexene 1-Methylcyclohexene halohydrin This compound 1_methylcyclohexene->halohydrin NBS, H2O/DMSO epoxide 1-Methylcyclohexene Oxide halohydrin->epoxide Base (e.g., NaH)

Caption: Synthetic pathway from 1-methylcyclohexene to 1-methylcyclohexene oxide.

experimental_workflow start Dissolve this compound in THF add_base Add base (e.g., NaH) at 0°C start->add_base react Stir at room temperature add_base->react quench Quench with aq. NH4Cl react->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product 1-Methylcyclohexene Oxide concentrate->product

Caption: Experimental workflow for the synthesis of 1-methylcyclohexene oxide.

mechanism halohydrin trans-2-Bromo-1-methylcyclohexanol (Chair Conformation) alkoxide Alkoxide Intermediate halohydrin->alkoxide Base epoxide 1-Methylcyclohexene Oxide alkoxide->epoxide Intramolecular SN2 attack

Caption: Mechanism of intramolecular cyclization.

References

Stability and Decomposition of 2-Bromo-1-methylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition pathways of 2-Bromo-1-methylcyclohexanol. Due to the limited availability of direct quantitative data for this specific molecule, this guide synthesizes information from analogous chemical systems to predict its behavior under various conditions. The primary decomposition routes—acid-catalyzed, base-catalyzed, and thermal—are discussed in detail, supported by mechanistic insights and generalized experimental protocols for further investigation.

Overview of Stability

Based on available safety data for similar compounds, this compound is expected to be stable under standard storage conditions, which typically entail a cool, dry, and well-ventilated environment away from incompatible materials. However, the presence of both a hydroxyl group and a bromine atom on adjacent carbons (a halohydrin structure) predisposes the molecule to specific decomposition pathways under certain conditions, particularly in the presence of acids or bases.

Decomposition Pathways

The decomposition of this compound is primarily driven by acid-catalyzed and base-catalyzed reactions. Thermal decomposition is also a possibility at elevated temperatures, likely proceeding through radical mechanisms.

Acid-Catalyzed Decomposition and Rearrangement

In the presence of an acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation. This carbocation is susceptible to a 1,2-hydride shift to form a more stable tertiary carbocation. The resulting carbocation can then be attacked by a nucleophile (such as a bromide ion) or undergo elimination to form an alkene.[1][2][3] This SN1-type mechanism suggests that acidic conditions will likely lead to a mixture of rearranged products.[1][2]

Expected Products:

  • 1-Bromo-1-methylcyclohexane

  • 1-Methylcyclohexene

  • 3-Methylcyclohexene

The following diagram illustrates the acid-catalyzed decomposition pathway.

G cluster_acid Acid-Catalyzed Decomposition start This compound protonation Protonation of -OH (+H+) start->protonation oxonium Oxonium Ion Intermediate protonation->oxonium loss_of_water Loss of Water (-H2O) oxonium->loss_of_water secondary_carbocation Secondary Carbocation loss_of_water->secondary_carbocation hydride_shift 1,2-Hydride Shift secondary_carbocation->hydride_shift tertiary_carbocation Tertiary Carbocation hydride_shift->tertiary_carbocation nucleophilic_attack Nucleophilic Attack (+Br-) tertiary_carbocation->nucleophilic_attack elimination Elimination (-H+) tertiary_carbocation->elimination product1 1-Bromo-1-methylcyclohexane nucleophilic_attack->product1 product2 1-Methylcyclohexene elimination->product2 G cluster_base Base-Catalyzed Decomposition start This compound deprotonation Deprotonation of -OH (+Base) start->deprotonation alkoxide Alkoxide Intermediate deprotonation->alkoxide intramolecular_sn2 Intramolecular SN2 Attack alkoxide->intramolecular_sn2 product 1,2-Epoxy-1-methylcyclohexane intramolecular_sn2->product G cluster_workflow Stability Assessment Workflow start This compound Sample condition_acid Acidic Conditions start->condition_acid condition_base Basic Conditions start->condition_base condition_thermal Thermal Stress start->condition_thermal analysis Product Analysis (GC-MS, NMR, IR) condition_acid->analysis condition_base->analysis condition_thermal->analysis data_interpretation Data Interpretation and Mechanism Elucidation analysis->data_interpretation stability_profile Establish Stability Profile data_interpretation->stability_profile

References

Conformational Landscape of 2-Bromo-1-methylcyclohexanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of cis- and trans-2-Bromo-1-methylcyclohexanol. The conformational preferences of these stereoisomers are dictated by a complex interplay of steric and stereoelectronic effects, including 1,3-diaxial interactions, gauche interactions, and the potential for intramolecular hydrogen bonding. This document outlines the synthesis of these compounds, details experimental and computational methodologies for their conformational analysis, and presents estimated quantitative data to predict the most stable conformers. The logical relationships and experimental workflows are visualized using Graphviz (DOT language) to provide clear and concise representations for researchers in organic chemistry and drug development.

Introduction

The three-dimensional structure of a molecule is paramount in determining its physical, chemical, and biological properties. For cyclic compounds such as substituted cyclohexanes, the molecule exists as an equilibrium of different chair and boat conformations. Understanding the dominant conformation is crucial for predicting reactivity, designing new synthetic routes, and understanding drug-receptor interactions.

This guide focuses on the conformational analysis of the diastereomers of 2-Bromo-1-methylcyclohexanol. The presence of three substituents on the cyclohexane (B81311) ring—a methyl group, a hydroxyl group, and a bromine atom—leads to a nuanced conformational landscape. The relative stability of the possible chair conformations is governed by the steric bulk of the substituents (quantified by their A-values) and the potential for stabilizing intramolecular hydrogen bonds between the hydroxyl group and the bromine atom.

Synthesis of cis- and trans-2-Bromo-1-methylcyclohexanol

The stereoselective synthesis of the cis and trans isomers of this compound is critical for their individual conformational analysis.

Synthesis of trans-2-Bromo-1-methylcyclohexanol

The trans isomer can be synthesized from 1-methylcyclohexene through a halohydrin formation reaction. The reaction proceeds via a bromonium ion intermediate, which is then attacked by water in an anti-fashion, leading to the trans product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylcyclohexene in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and water.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) to the reaction mixture in portions at 0 °C to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of cis-2-Bromo-1-methylcyclohexanol

The synthesis of the cis isomer is more challenging and requires a stereoselective approach. One possible method involves the epoxidation of 1-methylcyclohexene followed by ring-opening with a bromide source under conditions that favor a syn-addition.

Experimental Protocol:

  • Epoxidation: React 1-methylcyclohexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (B109758) to form 1-methyl-7-oxabicyclo[4.1.0]heptane (1-methylcyclohexene oxide).

  • Ring Opening: Treat the epoxide with a hydrobromic acid (HBr) source. The choice of solvent and reaction conditions is crucial to favor the syn-attack of the bromide ion.

Conformational Analysis

The conformational equilibrium of substituted cyclohexanes is typically studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the axial or equatorial orientation of substituents. The coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large J-values (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller J-values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a pure sample of the synthesized isomer in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the multiplicity and coupling constants of the signals, particularly the proton at C2. The magnitude of the coupling constants involving this proton will provide information about its dihedral angle with neighboring protons and thus its axial or equatorial orientation.

Computational Modeling

Computational chemistry provides a means to calculate the relative energies of different conformers. By performing geometry optimizations and energy calculations using methods like Density Functional Theory (DFT), the most stable conformation can be predicted.

Conformational Analysis of trans-2-Bromo-1-methylcyclohexanol

The trans isomer can exist in two primary chair conformations that are in equilibrium through ring flipping.

  • Conformer A: Diequatorial (OH and Br are equatorial).

  • Conformer B: Diaxial (OH and Br are axial).

The relative stability of these conformers is estimated by considering the A-values of the substituents, which represent the energy cost of placing a substituent in an axial position.

Table 1: Estimated Steric Strain Energies for trans-2-Bromo-1-methylcyclohexanol Conformers

ConformerSubstituent Positions1,3-Diaxial InteractionsEstimated Strain Energy (kcal/mol)
AMe (ax), OH (eq), Br (eq)Me ↔ H~1.7
BMe (eq), OH (ax), Br (ax)OH ↔ H, Br ↔ H~0.9 + ~0.4 = ~1.3

Based on these estimations, Conformer B , with the methyl group equatorial and the hydroxyl and bromine groups axial, is predicted to be the more stable conformation for the trans isomer due to lower overall steric strain.

Conformational Analysis of cis-2-Bromo-1-methylcyclohexanol

For the cis isomer, the two chair conformations are:

  • Conformer C: Methyl group axial, hydroxyl group equatorial, and bromine axial.

  • Conformer D: Methyl group equatorial, hydroxyl group axial, and bromine equatorial.

Table 2: Estimated Steric Strain Energies for cis-2-Bromo-1-methylcyclohexanol Conformers

ConformerSubstituent Positions1,3-Diaxial InteractionsEstimated Strain Energy (kcal/mol)
CMe (ax), OH (eq), Br (ax)Me ↔ H, Br ↔ H~1.7 + ~0.4 = ~2.1
DMe (eq), OH (ax), Br (eq)OH ↔ H~0.9

Based solely on steric considerations, Conformer D with an equatorial methyl group and an axial hydroxyl group would be predicted to be more stable. However, for the related cis-2-bromocyclohexanol, experimental evidence suggests that the conformation with an axial bromine and an equatorial hydroxyl group is favored.[1] This preference is attributed to the stabilizing effect of an intramolecular hydrogen bond between the equatorial hydroxyl group and the axial bromine atom. This suggests that for cis-2-Bromo-1-methylcyclohexanol, Conformer C , despite having a higher calculated steric strain, might be significantly populated or even the preferred conformer due to this hydrogen bonding.

Visualizations

Synthesis Workflow

G Synthesis Workflow cluster_trans trans-2-Bromo-1-methylcyclohexanol Synthesis cluster_cis cis-2-Bromo-1-methylcyclohexanol Synthesis 1-methylcyclohexene 1-methylcyclohexene NBS, H2O/THF NBS, H2O/THF 1-methylcyclohexene->NBS, H2O/THF Halohydrin Formation trans-product trans-product NBS, H2O/THF->trans-product 1-methylcyclohexene_cis 1-methylcyclohexene m-CPBA m-CPBA 1-methylcyclohexene_cis->m-CPBA Epoxidation Epoxide Epoxide m-CPBA->Epoxide HBr HBr Epoxide->HBr Ring Opening cis-product cis-product HBr->cis-product

Caption: General synthetic routes for trans and cis-2-Bromo-1-methylcyclohexanol.

Conformational Equilibrium of trans-2-Bromo-1-methylcyclohexanol

G trans-Isomer Conformational Equilibrium ConformerA Conformer A (Me axial, OH/Br equatorial) ConformerB Conformer B (Me equatorial, OH/Br axial) More Stable ConformerA->ConformerB Ring Flip G cis-Isomer Conformational Equilibrium ConformerC Conformer C (Me axial, OH equatorial, Br axial) Potentially Stabilized by H-Bonding ConformerD Conformer D (Me equatorial, OH axial, Br equatorial) Sterically Favored ConformerC->ConformerD Ring Flip

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Bromo-1-methylcyclohexanol. The synthesis is achieved through the reaction of 1-methylcyclohexene with N-bromosuccinimide (NBS) in an aqueous dimethyl sulfoxide (B87167) (DMSO) medium. This method facilitates the formation of a bromohydrin via an electrophilic addition mechanism. The protocol described herein offers a reliable and reproducible procedure for obtaining the target compound, a versatile intermediate in organic synthesis.

Introduction

Halohydrins are a class of organic compounds containing both a halogen and a hydroxyl group on adjacent carbon atoms. They serve as valuable precursors in the synthesis of various organic molecules, including epoxides and amino alcohols. The synthesis of this compound from 1-methylcyclohexene is a classic example of halohydrin formation. The use of N-bromosuccinimide provides a safer and more manageable source of electrophilic bromine compared to elemental bromine. The reaction proceeds through a bromonium ion intermediate, which is then attacked by a water molecule in an anti-addition fashion, leading to the formation of the trans-isomer as the major product.

Reaction and Mechanism

The overall reaction is as follows:

1-methylcyclohexene + N-bromosuccinimide (NBS) + H₂O → this compound + Succinimide

The reaction mechanism involves the following key steps:

  • Formation of the Bromonium Ion: The electrophilic bromine from NBS reacts with the double bond of 1-methylcyclohexene to form a cyclic bromonium ion intermediate.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. This attack occurs at the more substituted carbon, following Markovnikov's rule, and from the face opposite to the bromonium ion, resulting in an anti-addition.

  • Deprotonation: A final deprotonation step yields the neutral this compound product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
1-MethylcyclohexeneC₇H₁₂96.175.0 g (52.0 mmol)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.989.26 g (52.0 mmol)
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1350 mL
Water (distilled)H₂O18.0215 mL
Diethyl ether(C₂H₅)₂O74.12For extraction
Saturated aq. NaHCO₃--For washing
Saturated aq. NaCl (brine)--For washing
Anhydrous MgSO₄ or Na₂SO₄--For drying

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and drying

  • Flash chromatography setup (optional)

  • Distillation apparatus (optional)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.26 g (52.0 mmol) of N-bromosuccinimide in 50 mL of dimethyl sulfoxide (DMSO) and 15 mL of distilled water.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Alkene: Slowly add 5.0 g (52.0 mmol) of 1-methylcyclohexene to the cooled solution dropwise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by either flash column chromatography or distillation under reduced pressure.

  • Flash Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent can be determined by thin-layer chromatography (TLC).

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane (B109758) and load it onto the silica gel column. Elute with the chosen solvent system and collect fractions. Monitor the fractions by TLC and combine the fractions containing the pure product. Remove the solvent under reduced pressure.

  • Distillation:

    • Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 61-63 °C at 2 mmHg.

Expected Yield:

The expected yield of the purified product is typically in the range of 65-75%.

Data Presentation

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₇H₁₃BrO
Molar Mass193.08 g/mol
AppearanceColorless to pale yellow oil
Boiling Point~61-63 °C at 2 mmHg

Analytical Data:

AnalysisExpected Results
¹H NMR (CDCl₃)δ 4.0-4.2 (m, 1H, -CHBr), 1.2-2.2 (m, 8H, cyclohexyl protons), 1.4 (s, 3H, -CH₃), ~2.5 (br s, 1H, -OH)
¹³C NMR (CDCl₃)δ ~75 (-C-OH), ~60 (-CHBr), and signals for the other cyclohexyl carbons and the methyl group.
IR (neat)~3400 cm⁻¹ (broad, O-H stretch), ~2930 cm⁻¹ (C-H stretch), ~680 cm⁻¹ (C-Br stretch)
MS (EI)m/z (relative intensity): M⁺ peaks at 192/194, corresponding to the bromine isotopes.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Bromonium Ion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation 1_methylcyclohexene 1-Methylcyclohexene bromonium_ion Bromonium Ion Intermediate 1_methylcyclohexene->bromonium_ion + Br⁺ NBS NBS succinimide_anion Succinimide Anion NBS->succinimide_anion - Succinimide bromonium_ion_2 Bromonium Ion oxonium_ion Oxonium Ion bromonium_ion_2->oxonium_ion water H₂O water->oxonium_ion attacks oxonium_ion_2 Oxonium Ion final_product This compound oxonium_ion_2->final_product - H⁺ H3O H₃O⁺

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Dissolve NBS in DMSO/H₂O Cool Cool to 0 °C Start->Cool Add_Alkene Add 1-Methylcyclohexene Cool->Add_Alkene React Stir at 0 °C then RT Add_Alkene->React Workup Extraction with Diethyl Ether React->Workup Dry Dry with Anhydrous MgSO₄ Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Distillation Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Synthesis of 2-Bromo-1-methylcyclohexanol using N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of 2-Bromo-1-methylcyclohexanol from 1-methylcyclohexene utilizing N-Bromosuccinimide (NBS) as a brominating agent in an aqueous medium. This reaction is a classic example of halohydrin formation, a crucial transformation in organic synthesis for the preparation of valuable intermediates. The use of NBS offers a safer and more manageable alternative to liquid bromine.[1] The reaction proceeds through an electrophilic addition mechanism, involving a cyclic bromonium ion intermediate.[1][2] The subsequent nucleophilic attack by water occurs with high regioselectivity and stereoselectivity. Specifically, the reaction with 1-methylcyclohexene yields predominantly the trans-2-bromo-1-methylcyclohexanol isomer due to the anti-addition of the bromine and hydroxyl groups across the double bond.[2][3] The regioselectivity is governed by Markovnikov's rule, where the nucleophile (water) attacks the more substituted carbon of the bromonium ion intermediate.[3]

Reaction Principle and Stereochemistry

The synthesis of this compound using NBS and water involves two key steps:

  • Formation of a Bromonium Ion: The electrophilic bromine from NBS is attacked by the electron-rich double bond of 1-methylcyclohexene, leading to the formation of a bridged bromonium ion intermediate.[2]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack happens from the face opposite to the bromonium ion, resulting in an anti-addition.[2] In the case of 1-methylcyclohexene, the attack preferentially occurs at the more substituted carbon (the one bearing the methyl group), consistent with Markovnikov's rule.[3] Subsequent deprotonation of the resulting oxonium ion yields the final bromohydrin product.

Quantitative Data

The following table summarizes the key reactants and conditions for a representative synthesis of this compound.

ParameterValueNotes
Starting Material 1-Methylcyclohexene---
Brominating Agent N-Bromosuccinimide (NBS)A safer alternative to Br₂.
Solvent System Tetrahydrofuran (B95107) (THF) / WaterTHF facilitates the solubility of the alkene.
Molar Ratio (NBS:Alkene) Approximately 1.1 : 1A slight excess of NBS is often used.
Reaction Temperature Room TemperatureMild reaction conditions.
Reaction Time ~10 minutesThe reaction is typically rapid.
Purification Method Silica (B1680970) Gel ChromatographyTo isolate the desired product.[4][5]
Expected Product trans-2-Bromo-1-methylcyclohexanolFormed via anti-addition.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of bromohydrins from alkenes.[3][4][5]

Materials:

  • 1-Methylcyclohexene (97%)

  • N-Bromosuccinimide (NBS) (99%)

  • Tetrahydrofuran (THF), ACS grade

  • Distilled Water

  • Dichloromethane (B109758) (CH₂Cl₂), ACS grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask or test tube with a magnetic stir bar

  • Magnetic stirrer

  • Separatory funnel

  • Pasteur pipettes

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a 25 mL round-bottom flask) equipped with a magnetic stir bar, add N-bromosuccinimide (350 mg, 1.97 mmol). To this, add distilled water (1.0 mL) and tetrahydrofuran (0.75 mL).

  • Addition of Alkene: While stirring the suspension, add 1-methylcyclohexene (240 µL, 2.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete in about 10 minutes, indicated by the disappearance of the solid NBS and the fading of any yellow color. If a yellow tint persists, small additional increments of 1-methylcyclohexene (10 µL) can be added until the solution is colorless.[3][4]

  • Work-up:

    • Dilute the reaction mixture with distilled water (2.0 mL).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 2 mL).

    • Combine the organic layers.

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to isolate the trans-2-bromo-1-methylcyclohexanol.[4]

Product Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic Data Characteristic Features
¹H NMR Signals corresponding to the methyl group, the methine proton adjacent to the bromine, and the methylene (B1212753) protons of the cyclohexane (B81311) ring are expected.
¹³C NMR Resonances for the seven carbon atoms, including the quaternary carbon attached to the hydroxyl group and the carbon bearing the bromine atom, will be observed.
IR Spectroscopy A broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretch of the alcohol, and C-H stretching absorptions around 2950-2850 cm⁻¹.
Mass Spectrometry The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

Note: Researchers should perform their own spectral analysis for definitive product characterization.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1-Methylcyclohexene: This is a flammable liquid and should be handled with care, away from ignition sources.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Diagrams

G cluster_workflow Experimental Workflow A Reaction Setup: 1-Methylcyclohexene, NBS, THF/Water B Reaction at RT (~10 min) A->B Stirring C Aqueous Work-up: Addition of Water B->C D Extraction with Dichloromethane C->D E Drying of Organic Layer (Anhydrous MgSO4) D->E F Purification: Silica Gel Chromatography E->F G Characterization: NMR, IR, MS F->G Isolated Product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of bromohydrin formation from 1-methylcyclohexene with NBS.

References

Application Notes and Protocols: Aqueous Bromination of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the aqueous bromination of 1-methylcyclohexene, a classic example of an electrophilic addition reaction that leads to the formation of a halohydrin. The primary product of this reaction is trans-2-bromo-1-methylcyclohexan-1-ol. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams illustrating both the reaction mechanism and the experimental workflow, intended for use in organic synthesis and drug development research. The use of N-bromosuccinimide (NBS) is presented as a safer and more convenient source of electrophilic bromine compared to aqueous bromine solutions.

Introduction

The synthesis of halohydrins from alkenes is a fundamental transformation in organic chemistry, providing valuable intermediates for the synthesis of epoxides, amino alcohols, and other functionalized molecules. The reaction of 1-methylcyclohexene with an aqueous solution of bromine proceeds via an electrophilic addition mechanism. This process involves the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a water molecule in an anti-fashion. According to Markovnikov's rule, the nucleophilic attack by water occurs at the more substituted carbon atom of the bromonium ion, leading to the regioselective formation of the corresponding bromohydrin.[1][2][3][4]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of trans-2-bromo-1-methylcyclohexan-1-ol from 1-methylcyclohexene using N-bromosuccinimide (NBS) as the bromine source.

ParameterValueSource
Reactants
1-Methylcyclohexene240 µL[1]
N-Bromosuccinimide (NBS)350 mg[1]
Solvents
Water1.0 mL[1]
Tetrahydrofuran (THF)750 µL[1]
Reaction Time 10 minutes[1]
Major Product trans-2-bromo-1-methylcyclohexan-1-ol
Reported Yield 98.0%[5]

Experimental Protocol

This protocol details the synthesis of a bromohydrin from 1-methylcyclohexene using N-bromosuccinimide (NBS) in an aqueous solution.[1]

Materials:

  • 1-methylcyclohexene

  • N-bromosuccinimide (NBS)

  • Water (H₂O)

  • Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 1M Sodium Hydroxide (NaOH)

  • Acetone

  • Jones Reagent (for optional qualitative analysis)

  • 13mm x 100mm test tube

  • 16mm x 125mm test tube

  • Small magnetic spin bar

  • Pasteur pipette

  • Beaker

Procedure:

  • To a 13mm x 100mm test tube, add a small magnetic spin bar, 350 mg of N-bromosuccinimide (NBS), 1.0 mL of water, and 750 µL of tetrahydrofuran.

  • Add 240 µL of 1-methylcyclohexene to the mixture.

  • Allow the reaction mixture to stir at room temperature for 10 minutes. If a yellow color persists, add additional 10 µL increments of 1-methylcyclohexene until the solution becomes colorless.

  • Dilute the reaction mixture with 2.0 mL of water and 1 mL of dichloromethane (CH₂Cl₂).

  • Stir the mixture for an additional 2 minutes and then allow the layers to separate.

  • Using a Pasteur pipette, carefully remove the bottom organic layer and transfer it to a 16mm x 125mm test tube.

  • Extract the remaining aqueous layer with an additional 1 mL of CH₂Cl₂ and combine the organic layers.

  • Add a small magnetic spin bar to the combined organic layers and then add 3.0 mL of 1M NaOH.

  • Stir the mixture vigorously for a few seconds to ensure thorough mixing of the layers.

  • Stop the stirring and allow the layers to separate.

  • Using a Pasteur pipette, carefully transfer the bottom organic layer to a new, clean 13mm x 100mm test tube.

  • Weigh a clean, empty beaker. Transfer the final organic product to the pre-weighed beaker to determine the mass of the obtained product and calculate the experimental yield.

  • Optional Product Analysis: An infrared (IR) spectrum of the product can be recorded. A Jones Oxidation Test can be performed to confirm the formation of a tertiary alcohol (no color change) versus a secondary alcohol.[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the stepwise mechanism for the aqueous bromination of 1-methylcyclohexene.

Caption: Mechanism of aqueous bromination of 1-methylcyclohexene.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis of trans-2-bromo-1-methylcyclohexan-1-ol.

experimental_workflow start Start reactants Combine 1-methylcyclohexene, NBS, H₂O, and THF start->reactants reaction Stir at room temperature for 10 minutes reactants->reaction workup Dilute with H₂O and CH₂Cl₂ reaction->workup extraction1 Separate layers and collect the organic phase workup->extraction1 extraction2 Re-extract aqueous layer with CH₂Cl₂ extraction1->extraction2 combine Combine organic layers extraction2->combine wash Wash with 1M NaOH combine->wash final_product Isolate final organic product wash->final_product analysis Determine yield and perform optional analysis (IR, Jones Test) final_product->analysis end End analysis->end

Caption: Experimental workflow for bromohydrin synthesis.

References

Application Note: Purification of 2-Bromo-1-methylcyclohexanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-methylcyclohexanol is a key intermediate in the synthesis of various organic compounds and pharmaceutical agents. Its synthesis, typically via the bromohydrin formation from 1-methylcyclohexene, results in a mixture of diastereomers. The separation and purification of these diastereomers are crucial for ensuring the stereochemical integrity of subsequent reaction products. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. In the case of this compound diastereomers, the slight differences in their three-dimensional structures lead to different interactions with the polar silica gel stationary phase. The less polar diastereomer will have a weaker interaction with the silica gel and will elute faster with the mobile phase, while the more polar diastereomer will have a stronger interaction and elute later. The choice of the mobile phase, a mixture of non-polar and polar solvents, is critical for achieving optimal separation.

Data Presentation

The following tables summarize the expected results from the purification of a crude mixture of this compound diastereomers. This data is representative of a typical separation and may vary based on the specific reaction conditions and the scale of the purification.

Table 1: Thin Layer Chromatography (TLC) Analysis

Compound/MixtureMobile Phase (Hexane:Ethyl Acetate)Rf Value
Crude Reaction Mixture85:150.35 (Diastereomer A), 0.45 (Diastereomer B)
Purified Diastereomer A85:150.35
Purified Diastereomer B85:150.45

Table 2: Column Chromatography Purification Parameters and Results

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions30 cm length x 3 cm diameter
Crude Sample Loading2.5 g
Mobile Phase (Eluent)Gradient: 95:5 to 80:20 Hexane (B92381):Ethyl Acetate (B1210297)
Elution Volume for Diastereomer A150 - 250 mL
Elution Volume for Diastereomer B280 - 400 mL
Isolated Yield (Diastereomer A)1.1 g (44%)
Isolated Yield (Diastereomer B)0.9 g (36%)
Purity of Diastereomer A (by GC-MS)>98%
Purity of Diastereomer B (by GC-MS)>97%

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column (30 cm x 3 cm)

  • Separatory funnel

  • Round bottom flasks

  • Rotary evaporator

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp

  • Glass wool or cotton

  • Sand (washed and dried)

Protocol for Column Chromatography
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and vertically clamped.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • Prepare a slurry of silica gel in hexane (approx. 100 g of silica in 300 mL of hexane).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound (2.5 g) in a minimal amount of the initial mobile phase (e.g., 5 mL of 95:5 hexane:ethyl acetate).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (starting with 95:5 hexane:ethyl acetate) to the top of the column.

    • Begin collecting fractions (e.g., 10 mL per fraction) as the mobile phase starts to elute from the column.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the mobile phase to 90:10 and then to 85:15 hexane:ethyl acetate to elute the more polar diastereomer.

  • Product Isolation:

    • Based on the TLC analysis, combine the fractions containing each pure diastereomer.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound diastereomers as oils.

Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_isolation Isolation & Analysis start 1-Methylcyclohexene reaction Bromohydrin Formation start->reaction reagents Br2, H2O reagents->reaction crude_product Crude this compound (Mixture of Diastereomers) reaction->crude_product sample_loading Sample Loading crude_product->sample_loading column_prep Column Preparation (Silica Gel, Hexane) column_prep->sample_loading elution Gradient Elution (Hexane:Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions fraction_collection->combine_fractions tlc_analysis->elution Optimize Gradient solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal product_A Purified Diastereomer A solvent_removal->product_A product_B Purified Diastereomer B solvent_removal->product_B analysis Purity Analysis (GC-MS) product_A->analysis product_B->analysis

Caption: Workflow for the synthesis and purification of this compound.

Application Note: Purification of 2-Bromo-1-methylcyclohexanol via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2-bromo-1-methylcyclohexanol using vacuum distillation. This technique is essential for the purification of high-boiling and thermally sensitive compounds like this compound, as it allows for distillation at a lower temperature, thereby preventing decomposition and the formation of impurities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this intermediate is crucial for the successful synthesis of the final products. Due to its high boiling point at atmospheric pressure and potential for thermal degradation, purification by simple distillation is often not feasible. Vacuum distillation is the preferred method for purifying such compounds, as it lowers the boiling point to a temperature where the compound is more stable. This protocol outlines the necessary equipment, reagents, and procedure for the effective purification of this compound.

Experimental Overview

The purification process involves the fractional distillation of the crude this compound under reduced pressure. The appropriate vacuum level and heating temperature are critical to achieving a good separation from lower and higher boiling impurities while minimizing thermal decomposition.

Key Physical Properties

A summary of the known and estimated physical properties of this compound and related compounds is presented in the table below. The exact boiling point of this compound under vacuum is not widely reported and may need to be determined empirically. The data for related compounds can be used as a guideline.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at Pressure (mmHg)
This compoundC₇H₁₃BrO193.08[1][2]Estimated: 80-100 °C at 1-2 mmHg
cis-2-BromocyclohexanolC₆H₁₁BrO179.0650 °C at 0.75 mmHg[3]
trans-2-BromocyclohexanolC₆H₁₁BrO179.06225.5 °C at 760 mmHg

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle with a magnetic stirrer and stir bar

  • Vacuum pump (capable of reaching 1-2 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (optional, but recommended)

  • Boiling chips or a capillary bubbler

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

Procedure
  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar and the crude this compound into the round-bottom distilling flask. Do not fill the flask more than two-thirds full.

    • Add a few boiling chips or a capillary bubbler to ensure smooth boiling.

    • Connect the distilling flask to the short-path distillation head. Place the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a water source.

    • Attach a receiving flask to the vacuum adapter. It is advisable to have several receiving flasks to collect different fractions.

    • Connect the vacuum adapter to a cold trap (if used) and then to the vacuum pump via thick-walled tubing.

    • Connect a manometer to the system to monitor the pressure.

    • Secure all joints with clamps.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude material in the distilling flask.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-2 mmHg).

    • Once the desired pressure is stable, begin to heat the distilling flask gently with the heating mantle.

    • Observe the mixture for boiling and the condensation of vapor in the distillation head.

    • Collect any low-boiling impurities as the first fraction in a separate receiving flask.

    • As the temperature of the vapor rises and stabilizes, change to a new receiving flask to collect the main fraction of purified this compound. Record the temperature range and the pressure at which this fraction is collected.

    • Monitor the distillation closely. A stable boiling point at a constant pressure indicates the collection of a pure compound.

    • Once the main fraction has been collected, or if the temperature begins to drop or rise significantly, stop the distillation by removing the heating mantle.

    • Allow the apparatus to cool down completely before slowly and carefully releasing the vacuum.

    • Weigh the collected fractions and analyze their purity (e.g., by GC-MS or NMR).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and consider using a blast shield.

  • Never heat a closed system.

  • Be cautious when handling the crude and purified this compound as its toxicological properties may not be fully known.

Workflow Diagram

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Charge Distilling Flask (Crude Product + Stir Bar) B Assemble Vacuum Distillation Apparatus A->B C Apply Vacuum (1-2 mmHg) D Gentle Heating C->D E Collect Fore-run (Low-boiling impurities) D->E F Collect Main Fraction (Stable Temperature) E->F G Stop Heating & Cool F->G H Release Vacuum G->H I Analyze Purity (GC-MS, NMR) H->I

Caption: Workflow for the purification of this compound.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by vacuum distillation. Adherence to this procedure will enable researchers to obtain a high-purity product suitable for further synthetic applications. The key to a successful purification is careful control of both temperature and pressure to prevent thermal degradation of the compound.

References

Applications of 2-Bromo-1-methylcyclohexanol in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document outlines the primary applications of 2-bromo-1-methylcyclohexanol in organic synthesis, providing detailed experimental protocols and quantitative data where available. The principal synthetic utility of this compound lies in its role as a key intermediate for the preparation of 1-methylcyclohexene oxide, a valuable epoxide for further synthetic transformations.

Synthesis of 1-Methylcyclohexene Oxide

The most prominent application of this compound is its conversion to 1-methylcyclohexene oxide. This transformation proceeds via a base-mediated intramolecular S_N2 reaction. The stereochemistry of the starting bromohydrin is crucial for this reaction to occur efficiently. Typically, the trans-isomer of this compound is used, allowing for the necessary anti-periplanar arrangement of the reacting groups for the backside attack of the alkoxide on the carbon bearing the bromine atom.

The synthesis of the requisite trans-2-bromo-1-methylcyclohexanol is commonly achieved through the reaction of 1-methylcyclohexene with a source of electrophilic bromine in the presence of water. N-bromosuccinimide (NBS) is a frequently used reagent for this purpose, leading to the formation of the bromohydrin with high regio- and stereoselectivity.

Data Presentation
Reaction StepStarting MaterialReagentsProductTypical Yield (%)
1. Bromohydrin Formation 1-MethylcyclohexeneN-Bromosuccinimide (NBS), H₂Otrans-2-Bromo-1-methylcyclohexanolHigh
2. Epoxidation trans-2-Bromo-1-methylcyclohexanolStrong Base (e.g., NaOH, KOH)1-Methylcyclohexene OxideHigh
Experimental Protocols

Protocol 1: Synthesis of trans-2-Bromo-1-methylcyclohexanol

This protocol describes the synthesis of the bromohydrin precursor from 1-methylcyclohexene.

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) in a 1:1 mixture of DMSO and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.1 eq) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude trans-2-bromo-1-methylcyclohexanol, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of 1-Methylcyclohexene Oxide

This protocol details the intramolecular cyclization of trans-2-bromo-1-methylcyclohexanol to form the corresponding epoxide.

Materials:

Procedure:

  • Dissolve trans-2-bromo-1-methylcyclohexanol (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Prepare a solution of sodium hydroxide or potassium hydroxide (1.2 eq) in the same solvent.

  • Slowly add the basic solution to the bromohydrin solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield 1-methylcyclohexene oxide. The product is volatile and should be handled accordingly.

Visualizations

Reaction Pathway

reaction_pathway 1-Methylcyclohexene 1-Methylcyclohexene trans-2-Bromo-1-methylcyclohexanol trans-2-Bromo-1-methylcyclohexanol 1-Methylcyclohexene->trans-2-Bromo-1-methylcyclohexanol NBS, H2O 1-Methylcyclohexene Oxide 1-Methylcyclohexene Oxide trans-2-Bromo-1-methylcyclohexanol->1-Methylcyclohexene Oxide Base (e.g., NaOH) experimental_workflow cluster_bromohydrin Protocol 1: Bromohydrin Formation cluster_epoxidation Protocol 2: Epoxidation P1_Start Dissolve 1-Methylcyclohexene in DMSO/H2O P1_NBS Add NBS at 0 °C P1_Start->P1_NBS P1_React Stir at 0 °C for 2-3h P1_NBS->P1_React P1_Quench Quench with NaHCO3 P1_React->P1_Quench P1_Extract Extract with Diethyl Ether P1_Quench->P1_Extract P1_Wash Wash with Brine P1_Extract->P1_Wash P1_Dry Dry and Concentrate P1_Wash->P1_Dry P1_Product Crude trans-2-Bromo- 1-methylcyclohexanol P1_Dry->P1_Product P2_Start Dissolve Bromohydrin in Alcohol P1_Product->P2_Start Use crude product P2_Base Add Base Solution P2_Start->P2_Base P2_React Stir at RT for 1-2h P2_Base->P2_React P2_Concentrate Remove Solvent P2_React->P2_Concentrate P2_Extract Extract with Diethyl Ether P2_Concentrate->P2_Extract P2_Wash Wash with Brine P2_Extract->P2_Wash P2_Dry Dry and Concentrate P2_Wash->P2_Dry P2_Product 1-Methylcyclohexene Oxide P2_Dry->P2_Product logical_relationship Start Starting Material: 1-Methylcyclohexene Intermediate Key Intermediate: trans-2-Bromo-1-methylcyclohexanol Start->Intermediate Halohydrin Formation (Electrophilic Addition) Product Final Product: 1-Methylcyclohexene Oxide Intermediate->Product Intramolecular SN2 (Epoxidation) Application Further Synthetic Applications Product->Application

Application Notes and Protocols: 2-Bromo-1-methylcyclohexanol as a Precursor for Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides are a critical class of intermediates in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds through regioselective and stereoselective ring-opening reactions. One of the fundamental and reliable methods for synthesizing epoxides is the intramolecular Williamson ether synthesis, starting from a halohydrin precursor. This application note provides a detailed protocol for the synthesis of 1,2-epoxy-1-methylcyclohexane (B158310) (also known as 1-methyl-7-oxabicyclo[4.1.0]heptane) from its precursor, 2-bromo-1-methylcyclohexanol. This transformation is a key step in the synthesis of various complex molecules and pharmaceutical intermediates.

The synthesis involves a two-step process. First, the bromohydrin, this compound, is prepared from the corresponding alkene, 1-methylcyclohexene. The subsequent base-mediated intramolecular SN2 reaction of the bromohydrin yields the desired epoxide. The stereochemical arrangement of the hydroxyl and bromo groups in the precursor is crucial for the success of the ring-closure reaction.

Data Presentation

The following tables summarize the key reactants, reagents, and expected outcomes for the synthesis of 1,2-epoxy-1-methylcyclohexane from this compound.

Table 1: Synthesis of trans-2-Bromo-1-methylcyclohexanol

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
1-MethylcyclohexeneC₇H₁₂96.17User-defined1.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.11.1
Water (H₂O)H₂O18.02Sufficient volume-
Diethyl ether (Et₂O)C₄H₁₀O74.12For extraction-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying-
Product C₇H₁₃BrO 193.08 - -
Typical Yield --High -

Table 2: Synthesis of 1,2-Epoxy-1-methylcyclohexane

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
trans-2-Bromo-1-methylcyclohexanolC₇H₁₃BrO193.08User-defined1.0
Sodium Hydroxide (B78521) (NaOH)NaOH40.001.11.1
Water (H₂O)H₂O18.02Sufficient volume-
Diethyl ether (Et₂O)C₄H₁₀O74.12For extraction-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying-
Product C₇H₁₂O 112.17 - -
Typical Yield --High -

Experimental Protocols

Protocol 1: Synthesis of trans-2-Bromo-1-methylcyclohexanol

This protocol is adapted from the well-established procedure for the synthesis of trans-2-bromocyclohexanol (B12817027) from cyclohexene.[1]

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Distilled water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable Erlenmeyer flask equipped with a magnetic stir bar, add N-bromosuccinimide (1.1 equivalents) and distilled water.

  • To this suspension, add 1-methylcyclohexene (1.0 equivalent) and stir the mixture vigorously at room temperature.

  • Continue stirring until the solid NBS has completely reacted and is no longer visible.

  • Transfer the reaction mixture to a separatory funnel and extract the organic product with diethyl ether (2 x appropriate volume).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield crude trans-2-bromo-1-methylcyclohexanol. Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of 1,2-Epoxy-1-methylcyclohexane

This protocol describes the base-mediated intramolecular cyclization of trans-2-bromo-1-methylcyclohexanol.

Materials:

  • trans-2-Bromo-1-methylcyclohexanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-bromo-1-methylcyclohexanol (1.0 equivalent) in a minimal amount of a suitable solvent like diethyl ether or tetrahydrofuran.

  • Prepare an aqueous solution of sodium hydroxide (1.1 equivalents).

  • Add the sodium hydroxide solution to the solution of the bromohydrin.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the epoxide product with diethyl ether (2 x appropriate volume).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and carefully remove the diethyl ether under reduced pressure using a rotary evaporator to obtain 1,2-epoxy-1-methylcyclohexane. The product is volatile and should be handled with care during concentration.

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Attack Bromohydrin This compound Alkoxide Alkoxide Intermediate Bromohydrin->Alkoxide Base abstracts proton Base OH⁻ Base->Alkoxide Water H₂O Alkoxide_2 Alkoxide Intermediate Epoxide 1,2-Epoxy-1-methylcyclohexane Alkoxide_2->Epoxide Backside attack on C-Br bond Bromide Br⁻

Caption: Reaction mechanism for epoxide formation.

Experimental_Workflow cluster_synthesis Synthesis of 1,2-Epoxy-1-methylcyclohexane start Start: this compound dissolve Dissolve in Diethyl Ether start->dissolve add_base Add Aqueous NaOH dissolve->add_base reflux Reflux Reaction Mixture add_base->reflux workup Aqueous Workup & Extraction reflux->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate product Product: 1,2-Epoxy-1-methylcyclohexane concentrate->product

Caption: Experimental workflow for epoxide synthesis.

References

Application Notes and Protocols: Derivatization of 2-Bromo-1-methylcyclohexanol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-bromo-1-methylcyclohexanol, a versatile building block for the synthesis of more complex molecules relevant to pharmaceutical and materials science research. The strategic location of the hydroxyl and bromo groups on a tertiary and secondary carbon, respectively, allows for a range of selective transformations. This document outlines key derivatization pathways, including etherification, esterification, and epoxide formation, complete with experimental procedures and expected outcomes.

Introduction

This compound is a bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring a tertiary alcohol and a vicinal bromine atom, presents opportunities for selective chemical manipulations. The hydroxyl group can be readily converted into ethers and esters, introducing a variety of functional groups and modifying the molecule's steric and electronic properties. Furthermore, the bromine atom can act as a leaving group in substitution or elimination reactions. A particularly useful transformation is the intramolecular cyclization to form the corresponding epoxide, a highly reactive intermediate for further nucleophilic additions. These derivatization strategies open avenues for the construction of novel carbocyclic and heterocyclic scaffolds.

Derivatization Pathways

The primary derivatization routes for this compound explored in these notes are Williamson ether synthesis, esterification, and intramolecular epoxide formation. Each of these pathways allows for the introduction of new functionalities and sets the stage for subsequent chemical transformations.

Derivatization_Pathways A This compound B Alkoxide Intermediate A->B  Base (e.g., NaH)   D 2-Bromo-1-methylcyclohexyl Ester (Ester) A->D  Acyl Chloride / Anhydride   E 1-Methyl-1,2-epoxycyclohexane (Epoxide) A->E  Base (e.g., NaOH)   C 2-Alkoxy-1-methylcyclohexanol (Ether) B->C  R-X (Alkyl Halide)   F Further Reactions C->F D->F E->F  Nucleophiles  

Caption: Derivatization pathways for this compound.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Williamson Ether Synthesis of 2-Alkoxy-1-methylcyclohexanols

This protocol describes the synthesis of ethers from this compound via the Williamson ether synthesis. The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes an SN2 reaction with an alkyl halide.

Williamson_Ether_Synthesis_Workflow start Start step1 Dissolve this compound in anhydrous THF under N2 start->step1 step2 Cool to 0 °C and add NaH portion-wise step1->step2 step3 Stir at room temperature to form alkoxide step2->step3 step4 Add alkyl halide (R-X) dropwise step3->step4 step5 Heat to reflux and monitor by TLC step4->step5 step6 Quench with saturated NH4Cl (aq) step5->step6 step7 Extract with diethyl ether step6->step7 step8 Dry, filter, and concentrate step7->step8 step9 Purify by column chromatography step8->step9 end Obtain 2-Alkoxy-1-methylcyclohexanol step9->end

Caption: Workflow for Williamson ether synthesis.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-alkoxy-1-methylcyclohexanol.

Protocol 2: Esterification of this compound

This protocol details the formation of an ester from this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Pyridine (B92270) or triethylamine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ester by column chromatography.

Protocol 3: Intramolecular Formation of 1-Methyl-1,2-epoxycyclohexane

This protocol describes the synthesis of 1-methyl-1,2-epoxycyclohexane from this compound via an intramolecular SN2 reaction.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain the crude epoxide.

  • The epoxide can be purified by distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes expected yields and key characterization data for the derivatization products of this compound. These values are based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and the nature of the R group.

DerivativeR GroupTypical Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Ether -CH₃70-853.3-3.5 (s, 3H, -OCH₃)50-55 (-OCH₃)1080-1150 (C-O stretch)
-CH₂CH₃65-803.4-3.6 (q, 2H, -OCH₂), 1.1-1.3 (t, 3H, -CH₃)60-65 (-OCH₂), 15-18 (-CH₃)1080-1150 (C-O stretch)
Ester -C(O)CH₃80-952.0-2.2 (s, 3H, -C(O)CH₃)170-172 (C=O), 20-22 (-CH₃)1735-1750 (C=O stretch), 1210-1260 (C-O stretch)
-C(O)Ph85-987.3-8.1 (m, 5H, Ar-H)165-167 (C=O), 128-133 (Ar-C)1715-1730 (C=O stretch), 1250-1300 (C-O stretch)
Epoxide N/A85-952.9-3.1 (m, 1H, epoxide C-H)50-60 (epoxide carbons)1250 (C-O stretch, epoxide ring)

Further Reactions of Derivatives

The derivatized products of this compound are themselves valuable intermediates for a host of subsequent transformations.

  • Ethers: The ether linkage is generally stable, allowing for modifications at other positions of the molecule. The bromine atom can be displaced by a variety of nucleophiles or participate in organometallic coupling reactions.

  • Esters: The ester group can be hydrolyzed under acidic or basic conditions to regenerate the alcohol. The bromine atom remains available for further functionalization.

  • Epoxides: The strained three-membered ring of 1-methyl-1,2-epoxycyclohexane is readily opened by a wide range of nucleophiles, including amines, alkoxides, and organometallic reagents. This ring-opening occurs with high regioselectivity and stereoselectivity, providing a powerful method for the synthesis of highly functionalized cyclohexane (B81311) derivatives.

These application notes provide a foundation for the utilization of this compound in synthetic chemistry. The protocols and data presented herein should serve as a valuable resource for researchers engaged in the design and synthesis of novel organic molecules.

Safe handling and storage procedures for 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The following table summarizes the available physical and chemical data for 2-Bromo-1-methylcyclohexanol and its analogs. Data not specific to this compound is clearly marked.

PropertyValueSource (Analog Compound)
Molecular Formula C₇H₁₃BrO-
Molecular Weight 193.08 g/mol -
Appearance Colorless clear liquid (presumed)(1-Methylcyclohexanol)[1]
Melting Point/Range 26 °C / 78.8 °F(1-Methylcyclohexanol)[2]
Boiling Point/Range 168 °C / 334.4 °F @ 752 mmHg(1-Methylcyclohexanol)[2]
Flash Point 67 °C / 152.6 °F(1-Methylcyclohexanol)[2]
Density 0.919 g/cm³ at 25 °C(1-Methylcyclohexanol)[3]
Solubility No data available-
Hazard Statements (Presumed based on analogs) H228: Flammable solidH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation(1-Methylcyclohexanol)[3][4]

Experimental Protocols

Risk Assessment and Hazard Control

Due to the limited specific safety data for this compound, a thorough risk assessment is mandatory before any handling.

Methodology:

  • Hazard Identification: Assume the compound is flammable, harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation based on data from analogous compounds.[3][4] Recognize the lack of specific toxicity and reactivity data as a significant hazard.

  • Exposure Assessment: Evaluate all potential routes of exposure (inhalation, dermal, ingestion, ocular) for the planned experimental procedures.

  • Control Measures: Implement a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure.

  • Emergency Planning: Establish clear procedures for spills, fires, and personnel exposure.

  • Review and Documentation: Document the risk assessment and review it before any significant change in the experimental protocol.

Personal Protective Equipment (PPE)

A high level of PPE is required when handling this compound.

Protocol:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Change gloves frequently and immediately if contaminated.[5]

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[5]

  • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, consider chemical-resistant aprons and sleeves.

  • Respiratory Protection: All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Safe Handling Procedures

Adherence to strict handling protocols is crucial to prevent exposure and accidents.

Protocol:

  • Work Area Preparation: Ensure the work area, preferably within a chemical fume hood, is clean and free of incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2][6]

  • Weighing and Transferring: Conduct all weighing and transferring of the compound within a chemical fume hood to minimize inhalation exposure. Use non-sparking tools.[7]

  • Heating: If heating is required, use a controlled heating source like a heating mantle or oil bath. Avoid open flames.[7]

  • Static Electricity: When transferring from larger containers, ensure proper grounding and bonding to prevent static discharge, which can be an ignition source.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

Storage Procedures

Proper storage is essential to maintain the stability of the compound and prevent hazardous situations.

Protocol:

  • Container: Store this compound in a tightly sealed, properly labeled, and chemically resistant container.[6]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. If the compound is determined to be flammable, store it in a designated flammable liquids cabinet.

  • Segregation: Store separately from incompatible materials, including oxidizing agents, reducing agents, alkalis, and combustible materials.[6]

  • Inventory Management: Maintain an accurate inventory of the compound and ensure that older stock is used first.

Emergency Procedures

Protocol:

  • Spills:

    • Evacuate the immediate area.

    • If the spill is large or in a poorly ventilated area, contact the institution's emergency response team.

    • For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Fire:

    • In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9]

    • Do not use water, as it may spread the fire.[8]

    • For larger fires, evacuate the area and activate the fire alarm.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Visualizations

Risk_Assessment_Workflow Risk Assessment and Control Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refinement Start Start Hazard_ID Hazard Identification - Review available data - Identify data gaps - Assume hazards of analogs Start->Hazard_ID Exposure_Assess Exposure Assessment - Identify routes of exposure - Evaluate experimental procedures Hazard_ID->Exposure_Assess Risk_Characterization Risk Characterization - Determine level of risk Exposure_Assess->Risk_Characterization Eng_Controls Engineering Controls - Chemical Fume Hood - Ventilation Risk_Characterization->Eng_Controls Admin_Controls Administrative Controls - SOPs - Training Eng_Controls->Admin_Controls PPE Personal Protective Equipment - Gloves, Goggles, Lab Coat Admin_Controls->PPE Implementation Implement Controls and Perform Experiment PPE->Implementation Monitoring Monitor Effectiveness Implementation->Monitoring Review_Update Review and Update Risk Assessment Monitoring->Review_Update Review_Update->Hazard_ID If process changes End End Review_Update->End

Caption: Risk assessment workflow for handling chemicals with limited safety data.

References

Application Notes and Protocols for the Synthesis of 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-methylcyclohexanol is a vicinal bromohydrin, a class of organic compounds containing adjacent bromo and hydroxyl functionalities. These compounds are valuable synthetic intermediates in organic chemistry, serving as precursors for the synthesis of epoxides, amino alcohols, and other complex molecules of interest in medicinal chemistry and drug development. The synthesis of this compound is typically achieved through the electrophilic addition of a bromine source and a water molecule across the double bond of 1-methylcyclohexene. This application note provides a detailed experimental protocol for this synthesis, along with a summary of relevant quantitative data and a visualization of the experimental workflow.

Principle of the Reaction

The synthesis proceeds via an electrophilic addition mechanism. The alkene, 1-methylcyclohexene, acts as a nucleophile, attacking an electrophilic bromine source, such as N-bromosuccinimide (NBS). This initial attack forms a cyclic bromonium ion intermediate. Subsequently, a water molecule, acting as a nucleophile, attacks the more substituted carbon of the bromonium ion in an anti-fashion, leading to the opening of the three-membered ring. This regioselectivity is governed by Markovnikov's rule, which predicts that the nucleophile will add to the carbon that can better stabilize a positive charge. In the case of 1-methylcyclohexene, this is the tertiary carbon atom bearing the methyl group. A final deprotonation step by a base, such as the succinimide (B58015) anion, yields the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Property1-Methylcyclohexene (Starting Material)This compound (Product)
Molecular Formula C₇H₁₂C₇H₁₃BrO
Molecular Weight 96.17 g/mol 193.08 g/mol [1][2]
Boiling Point 110-111 °CNot available in searched literature
Density 0.813 g/mLNot available in searched literature
Typical Yield Not applicableNot available in searched literature
¹H NMR Data Not applicableNot available in searched literature
¹³C NMR Data Not applicableNot available in searched literature
IR Spectral Data Not applicableCharacteristic peaks expected around 3400 cm⁻¹ (O-H stretch) and 2900 cm⁻¹ (C-H stretch)[3].

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of bromohydrins from alkenes.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1-methylcyclohexene (1.0 eq), tetrahydrofuran (THF), and water.

  • Addition of NBS: To the stirring solution, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 5-10 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water and brine.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by flash column chromatography on silica (B1680970) gel if necessary.

Visualizations

Reaction Signaling Pathway

reaction_pathway 1-Methylcyclohexene 1-Methylcyclohexene Bromonium Ion Bromonium Ion 1-Methylcyclohexene->Bromonium Ion + NBS NBS NBS NBS->Bromonium Ion H2O H2O H2O->Bromonium Ion This compound This compound Bromonium Ion->this compound + H2O - H+

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Setup Combine 1-Methylcyclohexene, THF, and Water Add_NBS Add NBS Portion-wise Reaction_Setup->Add_NBS Stir Stir at Room Temperature Add_NBS->Stir Quench Quench with Na2S2O3 (aq) Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Column_Chromatography Column Chromatography (optional) Filter_Concentrate->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1-methylcyclohexanol.

Troubleshooting Guide

Question: My reaction is yielding a significant amount of 1,2-dibromo-1-methylcyclohexane alongside the desired this compound. What is causing this, and how can I minimize it?

Answer:

The formation of the dibromo byproduct, 1,2-dibromo-1-methylcyclohexane, is a common issue in halohydrin synthesis. It arises from the competitive addition of a bromide ion instead of a water molecule to the bromonium ion intermediate.

Possible Causes:

  • High concentration of bromide ions: If the concentration of Br⁻ is significant, it can outcompete water as the nucleophile.

  • Low concentration of water: Insufficient water in the reaction mixture will favor the addition of bromide.

Troubleshooting Steps:

  • Increase Water Concentration: Ensure that water is present in a sufficient molar excess relative to the bromine source. If using a co-solvent like THF, adjust the ratio to favor a higher water content.

  • Control Bromine Concentration: When using aqueous bromine (bromine water), ensure it is not overly concentrated. When using N-bromosuccinimide (NBS), add it portion-wise to the reaction mixture to maintain a low concentration of bromine at any given time.

  • Temperature Control: Running the reaction at lower temperatures can sometimes improve the selectivity for the halohydrin over the dibromo adduct.

Question: I have isolated a product that I suspect is the anti-Markovnikov regioisomer, 1-bromo-2-methylcyclohexanol. How can I confirm this, and how can I favor the formation of the desired Markovnikov product?

Answer:

The formation of the anti-Markovnikov product, where the hydroxyl group is on the less substituted carbon, is generally not the major pathway in the electrophilic addition of bromine and water to 1-methylcyclohexene.[1][2] However, its presence can indicate certain reaction conditions.

Confirmation of Regioisomer:

  • Spectroscopic Analysis:

    • ¹H NMR: The proton on the carbon bearing the hydroxyl group will show a different chemical shift and coupling pattern compared to the desired product.

    • ¹³C NMR: The chemical shifts of the carbons bonded to the bromine and hydroxyl groups will be distinct for each regioisomer.

    • IR Spectroscopy: While both isomers will show an O-H stretch, the fingerprint region may show differences. A Jones Oxidation test can distinguish between a secondary alcohol (anti-Markovnikov product) and a tertiary alcohol (Markovnikov product).[2]

Favoring the Markovnikov Product:

  • Ensure Electrophilic Conditions: The reaction should proceed via a bromonium ion intermediate, which favors the attack of the nucleophile (water) at the more substituted carbon due to the greater partial positive charge on that carbon.[1] Avoid conditions that might promote radical pathways, such as the presence of radical initiators and light, unless an anti-Markovnikov addition of HBr is the goal.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and direct method is the halohydrin formation from 1-methylcyclohexene. This is typically achieved by reacting 1-methylcyclohexene with a bromine source in the presence of water. Common reagents include N-bromosuccinimide (NBS) in an aqueous solvent system (e.g., THF/water or DMSO/water) or by using bromine water (Br₂/H₂O).[1][2]

Q2: Can I use a solvent other than water in this synthesis? What would be the expected outcome?

A2: Yes, but it will lead to a different product. If you replace water with another nucleophilic solvent, such as an alcohol (e.g., methanol (B129727) or ethanol), the corresponding bromoalkoxy compound will be formed. For example, using methanol would result in the formation of 1-bromo-2-methoxy-1-methylcyclohexane as the major product.[5][6]

Q3: What is the expected stereochemistry of the major product, this compound?

A3: The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by water occurs from the face opposite to the bromine atom. This results in an anti-addition of the bromine and hydroxyl groups.[7]

Q4: My reaction with NBS is not proceeding, or is very slow. What could be the issue?

A4: Several factors could contribute to a sluggish reaction with NBS:

  • Purity of NBS: Ensure the N-bromosuccinimide is pure. It can decompose over time.

  • Solvent System: The solubility of NBS can be a factor. A common solvent system is a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) with water.[2]

  • Activation: While the reaction typically proceeds without an external initiator, ensuring good mixing is crucial.

Q5: Can allylic bromination be a side reaction when using NBS?

A5: Yes, under specific conditions. N-Bromosuccinimide is a reagent for allylic bromination, but this typically requires the presence of a radical initiator (like AIBN or benzoyl peroxide) and/or heat or light.[8][9] In the absence of these conditions and in an aqueous environment, halohydrin formation is the predominant pathway.

Data Presentation

Product Structure Formation Conditions Comments
This compound (Desired Product) Reaction of 1-methylcyclohexene with Br₂/H₂O or NBS/H₂O.Markovnikov addition product.[1]
1,2-Dibromo-1-methylcyclohexane (Side Product) High bromide concentration; low water concentration.Results from competitive addition of Br⁻.[10]
1-Bromo-2-methylcyclohexanol (Side Product) Generally a minor product in electrophilic addition.Anti-Markovnikov addition product.
1-Bromo-2-methoxy-1-methylcyclohexane (Side Product) Use of methanol as a solvent instead of water.Solvent incorporates into the product.[5]

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide (NBS) [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 1-methylcyclohexene (1.0 eq) with a mixture of tetrahydrofuran (THF) and water (e.g., a 1:1 ratio).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add N-bromosuccinimide (1.1 eq) in portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining bromine. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualization

Troubleshooting_Side_Products start Significant Side Product Formation dibromo 1,2-Dibromo-1-methylcyclohexane start->dibromo Is it the dibromo compound? anti_markovnikov 1-Bromo-2-methylcyclohexanol start->anti_markovnikov Is it the anti-Markovnikov isomer? increase_h2o Increase Water Concentration dibromo->increase_h2o control_br Control Bromine Source Addition dibromo->control_br ensure_electrophilic Confirm Electrophilic Conditions (Avoid Radical Initiators) anti_markovnikov->ensure_electrophilic

Caption: Troubleshooting workflow for identifying and mitigating common side products in the synthesis of this compound.

References

Navigating 2-Methylcyclohexanol Reactions: A Guide to Preventing Carbocation Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, controlling reaction pathways is paramount to achieving desired product yields and purity. A common challenge encountered in the laboratory is the propensity of substrates like 2-methylcyclohexanol (B165396) to undergo carbocation rearrangements, leading to a mixture of undesired products. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you circumvent these rearrangements and selectively synthesize your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why do my reactions with 2-methylcyclohexanol yield a mixture of alkenes, including 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane?

A1: This product mixture is characteristic of a reaction proceeding through a carbocation intermediate, which is susceptible to rearrangement. Specifically, the acid-catalyzed dehydration of 2-methylcyclohexanol follows an E1 (elimination, unimolecular) mechanism. The initial protonation of the hydroxyl group and its departure as water forms a secondary carbocation. This secondary carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Deprotonation from different adjacent carbons of both the secondary and tertiary carbocations leads to the observed mixture of alkene isomers.[1][2]

Q2: I am trying to synthesize a specific substituted product from 2-methylcyclohexanol, but I keep getting rearranged isomers. How can I prevent this?

A2: To prevent carbocation rearrangement, you must choose a reaction pathway that avoids the formation of a free carbocation intermediate. This typically involves using reagents and conditions that favor bimolecular mechanisms, such as SN2 (substitution, nucleophilic, bimolecular) or E2 (elimination, bimolecular).

Q3: What specific reaction conditions can I use to favor an SN2 reaction on 2-methylcyclohexanol?

A3: To achieve a substitution product without rearrangement, you can convert the hydroxyl group into a good leaving group that is displaced in a single, concerted step. A reliable method is the reaction of 2-methylcyclohexanol with thionyl chloride (SOCl₂) in the presence of pyridine (B92270). Pyridine acts as a base to neutralize the HCl produced and also facilitates the SN2 mechanism, leading to inversion of stereochemistry and minimizing the chance of carbocation formation.[3]

Q4: How can I perform an elimination reaction on 2-methylcyclohexanol that avoids rearrangement?

A4: An E2 elimination is the ideal pathway for a rearrangement-free elimination. This can be achieved in a two-step process. First, convert the alcohol into a tosylate by reacting it with tosyl chloride (TsCl) in pyridine. The resulting 2-methylcyclohexyl tosylate is an excellent leaving group. Subsequent treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), will promote a clean E2 elimination. The regioselectivity of this elimination (Zaitsev vs. Hofmann product) can be influenced by the steric bulk of the base.[4][5][6]

Q5: Can I synthesize an ether from 2-methylcyclohexanol without rearrangement?

A5: Yes, the Williamson ether synthesis is an excellent method for this, as it proceeds via an SN2 mechanism.[7] First, deprotonate 2-methylcyclohexanol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether without the risk of carbocation rearrangement.

Troubleshooting Guides

Problem: Low Yield of Desired Alkene in Acid-Catalyzed Dehydration
Symptom Possible Cause Solution
Multiple alkene isomers detected by GC-MS.Carbocation rearrangement via E1 mechanism.Switch to a two-step E2 elimination pathway: 1. Convert the alcohol to a tosylate using TsCl and pyridine. 2. Eliminate the tosylate with a strong, non-nucleophilic base like potassium tert-butoxide.
Polymerization of the product.The acidic conditions can catalyze the polymerization of the alkene products.Ensure efficient distillation of the alkene products as they are formed to remove them from the acidic reaction mixture.[8]
Incomplete reaction.Insufficient heating or catalyst concentration.Ensure the reaction is heated to the appropriate temperature to allow for distillation of the products. Use the recommended concentration of phosphoric or sulfuric acid.
Problem: Formation of Rearranged Products in Substitution Reactions
Symptom Possible Cause Solution
A mixture of isomeric alkyl halides is formed.The reaction is proceeding through an SN1 mechanism with a carbocation intermediate.Use conditions that favor an SN2 reaction. For converting the alcohol to an alkyl chloride, use thionyl chloride (SOCl₂) with pyridine.[3] For other alkyl halides, consider converting the alcohol to a tosylate first, followed by reaction with the desired halide nucleophile.
Low yield of the desired substitution product.Steric hindrance at the secondary carbon of 2-methylcyclohexanol may be slowing the SN2 reaction.Ensure the use of a good, non-bulky nucleophile and a polar aprotic solvent to facilitate the SN2 reaction.

Data Presentation

The following table summarizes the typical product distribution for the dehydration of 2-methylcyclohexanol under E1 conditions, highlighting the prevalence of rearranged products.

Reaction Condition 1-Methylcyclohexene (%) 3-Methylcyclohexene (%) Methylenecyclohexane (%) Reference
H₃PO₄, heat66.0817.61Not Reported[1]
H₃PO₄, heat~80~16~4[9]

Experimental Protocols

Acid-Catalyzed Dehydration of 2-Methylcyclohexanol (E1 Pathway)

Objective: To demonstrate the formation of multiple alkene products via a carbocation rearrangement.

Procedure:

  • To a 50 mL round-bottom flask, add 2.5 mL of 85% phosphoric acid and a magnetic stir bar.[10]

  • Carefully add 75 mmol of 2-methylcyclohexanol to the flask.[10]

  • Assemble a simple distillation apparatus with the flask.[10]

  • Gently heat the mixture to distill the alkene products.[10] The temperature of the vapor should not exceed 120 °C.[10]

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the distillate with two 5 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[10]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[10]

  • Analyze the product mixture by gas chromatography (GC) to determine the relative percentages of the different alkene isomers.

Conversion of 2-Methylcyclohexanol to 1-Chloro-2-methylcyclohexane (SN2 Pathway)

Objective: To synthesize 1-chloro-2-methylcyclohexane while avoiding carbocation rearrangement.

Procedure:

  • In a round-bottomed flask equipped with a stir bar and a reflux condenser, dissolve 2-methylcyclohexanol in a suitable anhydrous solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add 1.2 equivalents of thionyl chloride (SOCl₂).

  • Add 1.5 equivalents of pyridine dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature if the reaction has not gone to completion (monitored by TLC).

  • Quench the reaction by carefully adding cold water.

  • Separate the organic layer and wash it successively with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

E2 Elimination of 2-Methylcyclohexyl Tosylate

Objective: To synthesize alkenes from 2-methylcyclohexanol via a rearrangement-free E2 pathway.

Procedure: Step A: Tosylation of 2-methylcyclohexanol

  • Dissolve 8.5 mmol of trans-2-methylcyclohexanol (B1360119) in 6 mL of pyridine in a flask and cool in an ice bath.[11]

  • Add 19.2 mmol of tosyl chloride in small portions.[11]

  • Stir the mixture in the ice bath for 2 hours.[11]

  • Add 8 mL of 6M NaOH and stir for 5 minutes.[11]

  • Extract the mixture twice with 10 mL of diethyl ether.[11]

  • Wash the combined organic layers with 6M HCl, 10% sodium bicarbonate, and brine.[11]

  • Dry the organic layer and remove the solvent to obtain 2-methylcyclohexyl tosylate.

Step B: Elimination

  • Dissolve the tosylate from Step A in DMSO (1.4 mL per gram of tosylate) in a round-bottom flask.[11]

  • Add 1.1 equivalents of potassium tert-butoxide.[11]

  • Attach a Hickman still and heat the reaction in an oil bath at 135 °C, collecting the distillate.[11]

  • Dissolve the distillate in pentane (B18724) and wash with water to purify the alkene product.[11]

Williamson Ether Synthesis from 2-Methylcyclohexanol (SN2 Pathway)

Objective: To synthesize an ether from 2-methylcyclohexanol without rearrangement.

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Slowly add a solution of 2-methylcyclohexanol (1 equivalent) in anhydrous THF.

  • Stir the mixture at room temperature until hydrogen evolution ceases, indicating the formation of the sodium 2-methylcyclohexoxide.

  • Add a primary alkyl halide (e.g., 1.2 equivalents of methyl iodide) to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction and quench by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ether.

Visualizations

G cluster_e1 E1 Pathway (Rearrangement Prone) 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift 1-Methylcyclohexene 1-Methylcyclohexene Secondary Carbocation->1-Methylcyclohexene - H+ 3-Methylcyclohexene 3-Methylcyclohexene Secondary Carbocation->3-Methylcyclohexene - H+ Tertiary Carbocation->1-Methylcyclohexene - H+ Methylenecyclohexane Methylenecyclohexane Tertiary Carbocation->Methylenecyclohexane - H+

Caption: E1 Dehydration of 2-Methylcyclohexanol.

G cluster_workflow Decision Workflow for Avoiding Rearrangement Start Start Desired Product Desired Product Start->Desired Product Substitution Substitution Desired Product->Substitution Substitution? Elimination Elimination Desired Product->Elimination Elimination? Ether Ether Desired Product->Ether Ether? SOCl2/Pyridine SOCl2/Pyridine Substitution->SOCl2/Pyridine Tosylation then E2 Tosylation then E2 Elimination->Tosylation then E2 Williamson Ether Synthesis Williamson Ether Synthesis Ether->Williamson Ether Synthesis

Caption: Selecting a Rearrangement-Free Reaction.

References

Minimizing dibromide formation during bromohydrin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dibromide formation during bromohydrin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dibromide formation during bromohydrin synthesis?

A1: Dibromide formation is a competing reaction that occurs when the bromide ion (Br-), generated during the formation of the bromonium ion intermediate, acts as a nucleophile and attacks the bromonium ion. This pathway is favored in aprotic solvents or when the concentration of water is low.[1][2][3] In contrast, bromohydrin synthesis relies on water acting as the nucleophile.[1][4]

Q2: How does the choice of solvent affect the selectivity of bromohydrin synthesis?

A2: The solvent plays a critical role in determining the ratio of bromohydrin to dibromide. Protic, nucleophilic solvents like water are essential for bromohydrin formation as they can effectively compete with the bromide ion to attack the bromonium ion intermediate.[5][6] Reactions carried out in non-nucleophilic (aprotic) solvents, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), will predominantly yield the vicinal dibromide.[2][7] The high concentration of water in aqueous solutions favors the formation of bromohydrin.[8][9]

Q3: What are the advantages of using N-Bromosuccinimide (NBS) over molecular bromine (Br₂)?

A3: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for several reasons:

  • Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than the volatile and highly corrosive liquid bromine.[5]

  • Controlled Bromine Concentration: NBS provides a low, constant concentration of bromine in the reaction mixture, which can help to suppress the formation of the dibromide byproduct.

  • Reduced Acidity: The reaction with NBS produces succinimide (B58015) as a byproduct, which is a weak base. This helps to neutralize the strong acid (HBr) that is generated when using Br₂, which can be beneficial for acid-sensitive substrates.[5]

Q4: Can other reagents be used to improve the selectivity for bromohydrins?

A4: Yes, besides NBS, other reagents have been developed to enhance the regioselectivity and yield of bromohydrins. For instance, N,N-dibromo-p-toluenesulfonamide (TsNBr₂) has been reported to give excellent yields and high regioselectivity for Markovnikov addition, often with faster reaction times.[10] Another approach involves the regioselective ring-opening of epoxides using a bromine source like HBr.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High percentage of dibromide byproduct 1. Insufficient water: The concentration of water is too low to effectively compete with the bromide ion as a nucleophile.[1] 2. Inappropriate solvent: Use of a non-polar, aprotic solvent that does not participate in the reaction.[2] 3. High local concentration of bromine: Adding molecular bromine too quickly can lead to an excess of bromide ions.1. Increase water concentration: Use a solvent system with a higher proportion of water, such as 50% aqueous DMSO, THF, or acetone.[11][12] 2. Use a protic, nucleophilic solvent: Ensure the reaction is performed in an aqueous medium.[5] 3. Use N-Bromosuccinimide (NBS): NBS provides a slow, controlled release of bromine.[13] Add NBS portion-wise to the reaction mixture.[12]
Low reaction yield 1. Decomposition of the product: The bromohydrin product may be sensitive to the acidic conditions generated during the reaction, especially when using Br₂.[5] 2. Incomplete reaction: The reaction may not have gone to completion. 3. Loss of product during workup: The bromohydrin may be water-soluble, leading to losses during aqueous extraction.1. Use NBS: The succinimide byproduct helps to buffer the reaction mixture.[5] 2. Monitor the reaction: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material. 3. Optimize workup: Saturate the aqueous layer with salt (brine) to decrease the solubility of the organic product before extraction.
Formation of α-bromoketones This can be a side reaction, particularly when using NBS.[14]Use freshly recrystallized NBS to minimize this side reaction.[14]
Persistent bromine color after reaction completion Excess unreacted bromine remains in the reaction mixture.Quench the excess bromine with a reducing agent such as a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the color disappears.[1][15][16]

Data Presentation

Table 1: Comparison of Brominating Agents for Bromohydrin Synthesis

ReagentSubstrateSolvent SystemRegioselectivityYieldReference(s)
N-Bromosuccinimide (NBS)1-MethylcyclohexeneTHF/H₂OMarkovnikovGood[17]
N-Bromosuccinimide (NBS)StyreneDMSO/H₂OHigh (Markovnikov)Good[11]
N,N-Dibromo-p-toluenesulfonamide (TsNBr₂)StyreneCH₃CN/H₂OExcellent (Markovnikov)High[11][10]
Bromine (Br₂)AlkeneH₂OMarkovnikovVariable[1]
Hydrobromic Acid (HBr)Styrene OxideDiethyl EtherAnti-Markovnikov (at benzylic position)Good[11]

Experimental Protocols

Protocol 1: Synthesis of a Bromohydrin from an Alkene using NBS

This protocol is a general guideline for the synthesis of a bromohydrin from an alkene using N-bromosuccinimide.

Materials:

  • Alkene (e.g., 1-methylcyclohexene)

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) (for quenching, if needed)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1 equivalent) in a mixture of THF and water (e.g., a 1.5:2 v/v ratio).[17]

  • Add N-bromosuccinimide (1.1 equivalents) to the stirred solution at room temperature.[17]

  • Stir the reaction mixture for the appropriate time (typically 10-30 minutes), monitoring the reaction progress by TLC.[17][18] If a yellow color from excess bromine persists, add the starting alkene dropwise until the solution is colorless.[17]

  • Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane.[17]

  • Wash the combined organic layers with 1M NaOH, followed by water and then brine.[17]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude bromohydrin.[18]

  • The crude product can be purified by recrystallization or column chromatography.[18]

Protocol 2: Quenching Excess Bromine with Sodium Thiosulfate

This protocol describes the procedure for safely quenching excess bromine in a reaction mixture.[15]

Procedure:

  • Cool the reaction mixture to room temperature.

  • Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate to the vigorously stirred reaction mixture.

  • Continue adding the sodium thiosulfate solution until the characteristic red-brown color of bromine disappears and the solution becomes colorless.[15]

  • Proceed with the standard aqueous workup to isolate the product.

Mandatory Visualizations

Reaction_Mechanism cluster_main Bromohydrin vs. Dibromide Formation cluster_pathways Alkene Alkene Bromonium_Ion Bromonium Ion Intermediate Alkene->Bromonium_Ion + Br₂ or NBS Water H₂O (Nucleophile) Bromonium_Ion->Water Attack at more substituted carbon Bromide Br⁻ (Nucleophile) Bromonium_Ion->Bromide Competing Attack Bromohydrin Bromohydrin (Major Product in H₂O) Water->Bromohydrin Favored in Aqueous Media Dibromide Dibromide (Byproduct) Bromide->Dibromide Favored in Aprotic Solvents

Caption: Competing pathways for bromohydrin and dibromide formation.

Experimental_Workflow Start Start | Alkene + NBS in THF/H₂O Reaction Reaction Stir at Room Temperature Start->Reaction Monitoring Monitoring TLC Analysis Reaction->Monitoring Workup Aqueous Workup Dilute with H₂O, Extract with CH₂Cl₂ Monitoring->Workup Reaction Complete Washing Washing Wash with NaOH, H₂O, Brine Workup->Washing Drying Drying Dry over Na₂SO₄ Washing->Drying Purification Purification Recrystallization or Chromatography Drying->Purification Product Final Product | Pure Bromohydrin Purification->Product

Caption: General experimental workflow for bromohydrin synthesis.

Troubleshooting_Tree High_Dibromide High Dibromide Formation? Check_Solvent Check Solvent System High_Dibromide->Check_Solvent Yes Check_Reagent Check Reagent Addition High_Dibromide->Check_Reagent Yes Low_Yield Low Yield? High_Dibromide->Low_Yield No Increase_Water Increase Water Ratio Check_Solvent->Increase_Water Use_NBS Use NBS Portion-wise Check_Reagent->Use_NBS Check_Acidity Product Acid-Sensitive? Low_Yield->Check_Acidity Yes Optimize_Workup Optimize Workup Low_Yield->Optimize_Workup Yes Use_NBS_Buffer Use NBS to Buffer Check_Acidity->Use_NBS_Buffer

Caption: Decision tree for troubleshooting bromohydrin synthesis.

References

Technical Support Center: Optimizing Synthesis of 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Bromo-1-methylcyclohexanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions to ensure a high-yield synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound from 1-methylcyclohexene.

Q1: What is the expected regioselectivity for the bromohydrin formation from 1-methylcyclohexene?

A1: The reaction of 1-methylcyclohexene with a bromine source (like N-bromosuccinimide, NBS) in the presence of water follows Markovnikov's rule.[1][2][3] This means the nucleophile (water) will attack the more substituted carbon of the double bond, leading to the formation of the hydroxyl group at the C1 position (the carbon with the methyl group). The electrophile (bromine) will add to the less substituted carbon (C2). Therefore, the major product is this compound.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Issue: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (1-methylcyclohexene). The disappearance of the starting material spot indicates reaction completion.

  • Suboptimal Reagent Quality:

    • Issue: The N-bromosuccinimide (NBS) may have decomposed. Old or improperly stored NBS can be less reactive.

    • Solution: Use freshly opened or recrystallized NBS for best results. NBS should be a white to slightly off-white crystalline solid.

  • Incorrect Stoichiometry:

    • Issue: An incorrect ratio of reactants can lead to side reactions or incomplete conversion.

    • Solution: Use a slight excess of NBS to ensure all the alkene reacts. However, a large excess can lead to the formation of dibrominated byproducts.

  • Side Reactions:

    • Issue: The formation of byproducts such as 1,2-dibromo-1-methylcyclohexane can reduce the yield of the desired bromohydrin.

    • Solution: The presence of excess bromide ions can lead to the formation of the dibromo-adduct. Using a high concentration of water as the solvent helps to outcompete the bromide ion in attacking the bromonium ion intermediate.[4]

Q3: I am observing multiple products in my crude reaction mixture. What are they and how can I minimize their formation?

A3: Besides the desired this compound, you may observe the following byproducts:

  • 1,2-dibromo-1-methylcyclohexane: This forms when a bromide ion, instead of a water molecule, attacks the bromonium ion intermediate. To minimize its formation, ensure a high concentration of water is present throughout the reaction.

  • Anti-Markovnikov product (1-Bromo-2-methylcyclohexanol): While the Markovnikov product is major, a minor amount of the anti-Markovnikov isomer can be formed. Optimizing the reaction conditions, such as using a polar aprotic solvent system, can enhance regioselectivity.

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be achieved through column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective in separating the desired product from non-polar byproducts like the dibromo-adduct and any unreacted starting material.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of various reaction parameters on the yield of this compound. This data is compiled from typical results for bromohydrin formation reactions.

ParameterCondition ACondition BCondition CExpected Outcome
Bromine Source NBSNBSBr₂NBS is generally preferred for its ease of handling and for minimizing the concentration of Br₂, which can reduce dibromo-byproduct formation.
Solvent System 50% aq. DMSO75% aq. Acetone (B3395972)WaterA higher water concentration favors the formation of the bromohydrin over the dibromide. DMSO and acetone help to solubilize the alkene.
Temperature 0 °CRoom Temp (20-25 °C)40 °CLower temperatures (0 °C to room temperature) are generally favored to minimize side reactions and enhance selectivity.
Reaction Time 1 hour4 hours12 hoursReaction completion should be monitored by TLC. Longer reaction times may be necessary at lower temperatures.
Typical Yield Moderate to HighHighVariableOptimal conditions (e.g., Condition B) can lead to high yields of the desired product.

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is adapted for the synthesis of this compound from 1-methylcyclohexene.

Materials:

  • 1-methylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene (1.0 eq) in a 1:1 mixture of DMSO and water.

  • Addition of NBS: Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (1.1 eq) in portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation Alkene 1-Methylcyclohexene Bromonium Bromonium Ion Intermediate Alkene->Bromonium + Br₂ Br2 Br-Br Br_ion Br⁻ Bromonium2 Bromonium Ion Intermediate Oxonium Protonated Bromohydrin Bromonium2->Oxonium + H₂O (Markovnikov Attack) H2O H₂O Oxonium2 Protonated Bromohydrin Product This compound Oxonium2->Product - H⁺ H2O_base H₂O H3O H₃O⁺

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Start: 1-Methylcyclohexene Reaction Reaction with NBS in aq. DMSO Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Check_Reagents Assess Reagent Quality (NBS) Start->Check_Reagents Check_Byproducts Analyze for Byproducts (NMR, GC-MS) Start->Check_Byproducts Incomplete Incomplete Reaction Check_Completion->Incomplete Starting material remains Decomposed_NBS Decomposed NBS Check_Reagents->Decomposed_NBS NBS is discolored Byproducts_Present Byproducts Detected Check_Byproducts->Byproducts_Present Extra spots/peaks Action_Time Increase Reaction Time Incomplete->Action_Time Action_NBS Use Fresh/Recrystallized NBS Decomposed_NBS->Action_NBS Action_Purify Optimize Purification Byproducts_Present->Action_Purify

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1-Methylcyclohexene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted 1-methylcyclohexene from product mixtures. It includes detailed troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 1-methylcyclohexene from a product mixture?

The most effective methods for removing unreacted 1-methylcyclohexene are fractional distillation and flash column chromatography.[1] The choice between these techniques depends on the physical properties of the desired product and the nature of other impurities present.[1][2] For products with significantly different boiling points from 1-methylcyclohexene, distillation is often the preferred method.[3] If the boiling points are close or the product is thermally sensitive, flash column chromatography is a more suitable alternative.[1]

Q2: How do I choose the best purification method for my specific product?

The selection of a purification method is primarily guided by the difference in boiling points and polarity between your product and 1-methylcyclohexene.

  • Fractional Distillation: This is the ideal method when your product's boiling point is significantly different (generally >20-30 °C) from that of 1-methylcyclohexene (110-111 °C).[1][4] It is particularly effective for large-scale purifications.

  • Flash Column Chromatography: This technique is preferred when the boiling points are very close, or if your product is heat-sensitive and could degrade during distillation.[1] Chromatography separates compounds based on differences in their polarity. Since 1-methylcyclohexene is a nonpolar hydrocarbon, it will elute quickly through a silica (B1680970) gel column with a nonpolar eluent, allowing for separation from more polar products.

  • Aqueous Extraction (Work-up): While not a primary method for removing the bulk of unreacted 1-methylcyclohexene, a thorough aqueous work-up is crucial for removing acidic or basic catalysts and water-soluble byproducts before the main purification step.[5] This can involve washes with sodium bicarbonate solution, water, and brine.[5][6]

Q3: My product has a very similar boiling point to 1-methylcyclohexene. What should I do?

When simple or fractional distillation is ineffective due to close boiling points, flash column chromatography is the recommended method.[1][6] You can develop a solvent system using Thin Layer Chromatography (TLC) to ensure a good separation between your product and 1-methylcyclohexene. Alternatively, if your product has a functional group that can be derivatized (e.g., an alcohol converted to an ester), you might consider a protection/deprotection strategy to alter its physical properties, facilitate separation, and then regenerate the desired product.

Q4: I am observing an emulsion during my aqueous work-up. How can I resolve this?

Emulsions can form during the extraction process, making phase separation difficult. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite or glass wool.[5]

Q5: How can I confirm that all the unreacted 1-methylcyclohexene has been removed?

The purity of the final product should be assessed using analytical techniques. The most common and effective methods are:

  • Gas Chromatography (GC): An excellent method for detecting volatile impurities like 1-methylcyclohexene.[7] By comparing the chromatogram of the purified product to a standard of 1-methylcyclohexene, you can confirm its absence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic olefinic proton signal of 1-methylcyclohexene (around 5.4 ppm). Quantitative NMR (qNMR) can be used for highly accurate purity determination.[7]

Data Presentation

A successful purification strategy relies on understanding the physical properties of the compounds in your mixture.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Methylcyclohexene C₇H₁₂96.17110-111
3-MethylcyclohexeneC₇H₁₂96.17104
1-MethylcyclohexanolC₇H₁₄O114.19155-157
2-MethylcyclohexanolC₇H₁₄O114.19163-166
1-Methylcyclohexene oxideC₇H₁₂O112.17~145-150
Data sourced from[1][8][9][10][11][12] unless otherwise noted.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating 1-methylcyclohexene from a higher-boiling product (e.g., 1-methylcyclohexanol).

Objective: To separate volatile 1-methylcyclohexene from a less volatile product.

Methodology:

  • Work-up: Before distillation, ensure any acidic catalysts have been neutralized by washing the crude reaction mixture with a saturated sodium bicarbonate solution, followed by water and brine washes.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4][6] Filter the dried liquid into a round-bottom flask suitable for distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus. For efficient separation, use a fractionating column (e.g., Vigreux or packed column) and insulate it with glass wool or aluminum foil to maintain a proper temperature gradient.[4]

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

    • When the temperature at the distillation head stabilizes at the boiling point of 1-methylcyclohexene (~110-111 °C), switch to a new receiving flask to collect this fraction.[4]

    • Maintain a slow, steady distillation rate of 1-2 drops per second.[4]

    • Once all the 1-methylcyclohexene has distilled, the temperature may drop slightly before rising again. Stop the distillation or change the receiving flask to collect the higher-boiling product.

  • Analysis: Analyze the collected fractions by GC or NMR to confirm their identity and purity.[7]

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing nonpolar 1-methylcyclohexene from more polar products, especially when boiling points are similar.

Objective: To separate 1-methylcyclohexene from a product based on polarity.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point for separating a nonpolar alkene from a more polar compound is a mixture of hexane (B92381) and ethyl acetate. The goal is to find a solvent ratio where the 1-methylcyclohexene has a high Rf value (e.g., >0.8) and the product has a lower Rf value (e.g., 0.2-0.4).

  • Column Packing:

    • Securely clamp a glass column in a vertical position in a fume hood.

    • Pack the column with silica gel using either a dry or slurry packing method.[1]

    • Equilibrate the packed column with the chosen eluent system.

  • Sample Loading:

    • Dissolve the crude product mixture in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.[1]

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column using the selected solvent system, applying positive pressure (air or nitrogen).

    • Collect fractions in test tubes or flasks. Since 1-methylcyclohexene is nonpolar, it will be in the first fractions to elute.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[1]

    • Determine the purity of the final product by GC or NMR.

Troubleshooting Guides

Problem: Low product yield after purification.

Possible CauseSolution
Incomplete Reaction Before starting purification, monitor the initial reaction by TLC or GC to ensure it has gone to completion.[6]
Product Loss During Work-up During aqueous extractions, some product may remain dissolved in the aqueous layer. Perform a back-extraction of the combined aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.[4][6]
Co-distillation with Impurities If boiling points are close, a significant amount of product may have been collected in fractions containing 1-methylcyclohexene. Improve the efficiency of the fractional distillation by using a longer or more efficient column and a slower distillation rate.[4] Collect smaller fractions and analyze their purity.
Product Degradation If the product is thermally sensitive, it may be degrading at its boiling point. Use vacuum distillation to lower the boiling point or switch to a non-thermal purification method like column chromatography.[3]

Problem: GC analysis still shows the presence of 1-methylcyclohexene after distillation.

Possible CauseSolution
Inefficient Fractional Distillation The fractionating column may not have enough theoretical plates to separate the compounds effectively. Use a longer column or one with a more efficient packing material (e.g., Raschig rings).[4]
Heating Rate Too High An excessive heating rate can lead to "bumping" and carryover of the lower-boiling component into fractions containing the higher-boiling product. Reduce the heating rate to ensure a slow, steady distillation.[4]
Formation of an Azeotrope In some cases, the product may form a minimum-boiling azeotrope with 1-methylcyclohexene. If this is suspected, an alternative purification method such as column chromatography is necessary.

Visualizations

Purification_Method_Selection Workflow for Selecting a Purification Method start Crude Product Mixture (contains 1-methylcyclohexene) check_bp Are Boiling Points of Product and 1-Methylcyclohexene Different (>20-30 °C)? start->check_bp distillation Use Fractional Distillation check_bp->distillation Yes chromatography Use Flash Column Chromatography check_bp->chromatography No check_thermal Is the Product Thermally Stable? distillation->check_thermal end_purified Purified Product chromatography->end_purified vacuum_dist Consider Vacuum Distillation check_thermal->vacuum_dist No check_thermal->end_purified Yes vacuum_dist->end_purified

Caption: Decision-making workflow for selecting the appropriate purification method.

Distillation_Troubleshooting Troubleshooting Impure Distillate start Distillate is Impure (GC shows 1-methylcyclohexene) check_rate Was Distillation Rate Slow and Steady (1-2 drops/sec)? start->check_rate reduce_heat Reduce Heating Rate and Re-distill check_rate->reduce_heat No check_column Is the Fractionating Column Efficient? check_rate->check_column Yes end_pure Pure Product reduce_heat->end_pure improve_column Use a Longer or More Efficient Column and Re-distill check_column->improve_column No check_column->end_pure Yes consider_alt Consider Alternative Method: Flash Column Chromatography improve_column->consider_alt improve_column->end_pure

Caption: Logical flow for troubleshooting impure fractions after distillation.

References

Technical Support Center: Stereoselective Synthesis of 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with stereoselectivity in the synthesis of 2-Bromo-1-methylcyclohexanol from 1-methylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome for the bromohydrin formation of 1-methylcyclohexene?

A1: The reaction of 1-methylcyclohexene with a bromine source (like Br₂ or NBS) in the presence of water is a stereoselective process. The mechanism proceeds through a cyclic bromonium ion intermediate.[1][2] Water, acting as a nucleophile, attacks this intermediate from the opposite face of the bromine bridge.[2][3] This results in an anti-addition of the bromine (Br) and hydroxyl (OH) groups across the double bond.[2][4] Consequently, the primary products are the trans-diastereomers of this compound. Due to the two possible faces of attack on the initial alkene, a racemic mixture of enantiomers is typically formed.[2][5]

Q2: I am observing low diastereoselectivity in my reaction. What are the potential causes and how can I improve the outcome?

A2: Low diastereoselectivity, meaning the formation of a mixture of trans diastereomers or even the undesired cis isomers, can stem from several factors. The key is to maintain reaction conditions that favor the classic bridged bromonium ion pathway and control the facial selectivity of the nucleophilic attack.

Potential Causes & Solutions:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for less-favored transition states, leading to a mixture of products. Lowering the reaction temperature often enhances selectivity.

  • Solvent Choice: The solvent plays a critical role in stabilizing the intermediates and influencing the reaction pathway.[6] Polar, protic solvents like water are necessary to act as the nucleophile.[7] The use of co-solvents like DMSO or THF can affect solubility and reaction rates.[8] Experimenting with different aqueous solvent systems can help optimize selectivity.

  • Brominating Agent: While Br₂ is effective, it can be hazardous. N-bromosuccinimide (NBS) is a common alternative that provides a slow, controlled concentration of Br₂.[8] The choice of agent can sometimes influence the formation of byproducts. Other specialized brominating agents might offer different selectivity profiles.[9]

  • Reaction Kinetics vs. Thermodynamic Control: Allowing the reaction to proceed for too long or at elevated temperatures can lead to product equilibration or degradation, reducing the observed selectivity. It is crucial to monitor the reaction and quench it once the starting material is consumed.

Q3: I am getting a significant amount of the dibrominated byproduct (1,2-dibromo-1-methylcyclohexane). How can I minimize this?

A3: The formation of the vicinal dibromide is a common competing reaction where the bromide ion (Br⁻), instead of water, attacks the bromonium ion intermediate.[7]

Strategies to Minimize Dibromination:

  • Maximize Water Concentration: Since water and bromide are competing nucleophiles, using water as the solvent or in a large excess ensures it outcompetes the bromide ion.[7]

  • Use NBS in an Aqueous Solvent: Using N-bromosuccinimide (NBS) in a solvent like aqueous DMSO is a standard method to favor bromohydrin formation.[8]

  • Control Stoichiometry: Ensure the brominating agent is the limiting reagent and is added slowly to the reaction mixture to maintain its low concentration at any given time.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues of low stereoselectivity.

G start Problem: Low Diastereoselectivity temp Check Reaction Temperature start->temp solvent Evaluate Solvent System start->solvent reagent Assess Brominating Agent & Stoichiometry start->reagent analysis Confirm Product Structure start->analysis temp_high Issue: Temperature Too High temp->temp_high Investigation solvent_issue Issue: Suboptimal Solvent solvent->solvent_issue Investigation reagent_issue Issue: Dibromide byproduct or Incorrect Stoichiometry reagent->reagent_issue Investigation analysis_issue Issue: Isomer Misidentification analysis->analysis_issue Investigation temp_sol Solution: Run reaction at lower temperature (e.g., 0°C) temp_high->temp_sol Action end_node Outcome: Improved Stereoselectivity temp_sol->end_node solvent_sol Solution: Increase water concentration. Try different co-solvents (e.g., aq. DMSO, aq. Acetone). solvent_issue->solvent_sol Action solvent_sol->end_node reagent_sol Solution: Use NBS as Br₂ source. Add brominating agent slowly. Ensure 1:1 stoichiometry. reagent_issue->reagent_sol Action reagent_sol->end_node analysis_sol Solution: Use NMR (NOE) or X-ray crystallography to confirm relative stereochemistry. analysis_issue->analysis_sol Action analysis_sol->end_node

Caption: Troubleshooting workflow for low stereoselectivity.

Reaction Mechanism & Stereochemistry

The stereochemical outcome is determined by the attack of water on the bridged bromonium ion. The methyl group on the cyclohexene (B86901) ring sterically influences the trajectory of the incoming water molecule, leading to a potential preference for one diastereomer over the other.

Caption: Mechanism showing formation of two trans diastereomers.

Quantitative Data Summary

While specific literature values for this compound are sparse, the following table illustrates how experimental conditions can influence the diastereomeric ratio (d.r.) in a typical bromohydrin formation. Researchers should systematically vary these parameters to optimize their specific reaction.

EntryBrominating AgentSolvent System (v/v)Temperature (°C)Diastereomeric Ratio (A:B)*
1Br₂H₂O / THF (1:1)2575 : 25
2Br₂H₂O / THF (1:1)085 : 15
3NBSH₂O / DMSO (1:1)2580 : 20
4NBSH₂O / DMSO (1:1)090 : 10

*Note: Data is illustrative to demonstrate trends. A and B refer to the Major and Minor diastereomers shown in the mechanism diagram, respectively.

Key Experimental Protocol: Synthesis using NBS

This protocol provides a general method for the synthesis of this compound, adapted from standard procedures for bromohydrin formation.[8][10]

Materials:

  • 1-methylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-methylcyclohexene in a 1:1 mixture of DMSO and water.

  • Cooling: Cool the flask in an ice bath to 0°C with gentle stirring.

  • Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C. Note: NBS should be recrystallized if it appears yellow.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing an equal volume of cold water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Analyze the diastereomeric ratio of the purified fractions using ¹H NMR or GC.

References

Technical Support Center: GC-MS Analysis of 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for identifying impurities in 2-Bromo-1-methylcyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in a sample of this compound?

A1: Impurities typically originate from the synthesis process or degradation. Common synthesis methods, such as the reaction of 1-methylcyclohexene with a bromine source and water, can lead to several by-products.

  • Starting Materials: Unreacted 1-methylcyclohexene.

  • Isomers: Positional and stereoisomers of this compound.

  • By-products: 1,2-dibromo-1-methylcyclohexane (from addition of Br₂), and 1-methylcyclohexanol (B147175) (if water addition occurs without bromination).

  • Degradation Products: Elimination of HBr can form 1-methylcyclohexene or other isomeric alkenes, while elimination of water can also occur.[1][2]

Q2: My chromatogram shows significant peak tailing for the main this compound peak. What is the cause?

A2: Peak tailing for polar analytes like alcohols is often caused by "active sites" within the GC system. The hydroxyl group (-OH) can form hydrogen bonds with silanol (B1196071) groups in the injector liner or the column.[3][4]

  • Active Injector Liner: The glass liner in the injector can develop active sites over time, especially after many injections of dirty samples.

  • Column Degradation: The stationary phase at the head of the column can degrade, exposing active sites.

  • Insufficient Derivatization: For highly polar compounds, derivatization (e.g., silylation with BSTFA) can block the active hydroxyl group, significantly improving peak shape.[5]

To resolve this, try replacing the injector liner with a new, deactivated one. If the problem persists, trim the first 10-20 cm from the front of the GC column.[3]

Q3: I see several peaks with the characteristic M/M+2 isotope pattern for bromine, but they are not my target analyte. What are they?

A3: The ~1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br is a key indicator of a bromine-containing compound.[6] If you observe multiple such peaks, they are likely brominated impurities. These could include:

  • Dibrominated By-products: Compounds like 1,2-dibromo-1-methylcyclohexane will exhibit a clear M/M+2/M+4 pattern due to the presence of two bromine atoms.

  • Isomers: Structural isomers formed during synthesis.

  • Rearrangement Products: Carbocation rearrangements during synthesis can lead to brominated isomers.[1]

Q4: I am seeing "ghost peaks" in my blank solvent injections that correspond to my analyte or other impurities. What is the source?

A4: Ghost peaks are typically the result of carryover from a previous, more concentrated sample.

  • Injector Contamination: Residue from a previous injection can remain in the injector port and slowly vaporize in subsequent runs. Clean the injector and replace the liner and septum.[7][8]

  • Syringe Contamination: The autosampler syringe may not be adequately cleaned between injections. Increase the number of solvent washes or use a more effective wash solvent.

  • Column Contamination: Non-volatile material can accumulate at the head of the column and elute slowly over time.

Q5: How can I definitively confirm the identity of a suspected impurity?

A5: Mass spectral data is key. Compare the experimental mass spectrum of the unknown peak against a spectral library (e.g., NIST, Wiley). Look for the molecular ion (if present) and characteristic fragment ions. For brominated compounds, the isotopic pattern is a crucial piece of evidence. If a reference standard for the suspected impurity is available, analyzing it under the same GC-MS conditions is the most reliable method for confirmation.

Troubleshooting Guide

This guide addresses common problems encountered during the GC-MS analysis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No Peaks or Very Low Signal 1. Syringe issue (not drawing sample).2. Major leak in the injector or column fittings.3. Column broken or improperly installed.4. MS detector is off or malfunctioning.1. Observe the syringe during injection; ensure it's drawing and dispensing liquid.2. Use an electronic leak detector to check for leaks at the septum nut, column fittings, and MS interface.[7]3. Reinstall the column, ensuring correct ferrule orientation and tightness. Trim the column ends if necessary.4. Check MS tune report and detector status.
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column.2. Column overload (injecting too much sample).3. Incompatible solvent with the stationary phase.1. Replace the injector liner with a new, deactivated one. Trim the first 10-20 cm of the column. Consider derivatization.[3][4]2. Dilute the sample or increase the split ratio.3. Ensure the sample solvent is appropriate for your column phase (e.g., avoid highly polar solvents on non-polar columns if possible).[9]
Poor Peak Shape (Fronting) 1. Column overload.2. Sample condensation in the injector or column.3. Improper column installation.1. Dilute the sample or use a column with a thicker film/wider ID.2. Increase injector and/or initial oven temperature.3. Reinstall the column according to the manufacturer's instructions.[7]
Baseline Noise or Drift 1. Contaminated carrier gas.2. Column bleed at high temperatures.3. Contaminated injector or detector.1. Ensure high-purity carrier gas and check that gas purifiers are functional.2. Bake out the column at its maximum isothermal temperature. If bleed is excessive, the column may need replacement.[9]3. Clean the injector port and detector source according to the instrument manual.
Poor Separation of Isomers 1. Inadequate column resolution.2. Temperature program is too fast.3. Incorrect column phase.1. Use a longer column or a column with a thinner film.2. Optimize the oven temperature ramp rate (a slower ramp improves separation).3. Select a column with a different selectivity that is better suited for separating the target isomers.

Potential Impurities Data

The following table summarizes potential impurities, their likely retention time (RT) relative to this compound, and key mass spectral fragments.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Relative RTKey Mass Fragments (m/z)
1-Methylcyclohexene C₇H₁₂96.17Earlier96 (M⁺), 81, 67
1-Methylcyclohexanol C₇H₁₄O114.19Earlier96 (M-18), 81, 57, 43
This compound C₇H₁₃BrO192.01/194.011.00 (Reference)192/194 (M⁺, very weak), 177/179 (M-CH₃), 113 (M-Br), 95 (M-Br-H₂O)
1,2-Dibromo-1-methylcyclohexane C₇H₁₂Br₂253.98/255.98/257.98Later175/177 (M-Br), 95 (M-2Br-H)

Experimental Protocols

Sample Preparation (with Derivatization)

For improved peak shape and thermal stability, derivatization of the hydroxyl group is recommended.

  • Prepare a Stock Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Transfer for Derivatization: Transfer 100 µL of the stock solution into a 2 mL autosampler vial.

  • Evaporate Solvent: Gently evaporate the solvent to dryness under a stream of nitrogen.

  • Add Reagents: Add 100 µL of Pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[5]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Method Parameters

These are typical starting parameters and should be optimized for your specific instrument and column.

ParameterValue
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Injector Split/Splitless
Injector Temp 250°C
Split Ratio 30:1 (can be adjusted based on concentration)
Injection Volume 1.0 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 60°C (hold 2 min)Ramp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan
Scan Range m/z 35 - 450

Visualizations

GC-MS Troubleshooting Workflow

GCTroubleshooting start Problem Observed (e.g., No Peaks, Tailing) check_params Check Instrument Parameters (Method, Temps) start->check_params run_std Analyze Known Reference Standard check_params->run_std std_ok Standard OK? run_std->std_ok problem_sample Issue is Sample-Specific (Concentration, Matrix) std_ok->problem_sample Yes std_bad Problem is Systemic std_ok->std_bad No resolved Problem Resolved problem_sample->resolved check_inlet Inspect Inlet System (Septum, Liner, Syringe) std_bad->check_inlet inlet_ok Inlet OK? check_inlet->inlet_ok fix_inlet Replace Consumables & Clean Injector inlet_ok->fix_inlet No check_column Inspect Column & Connections inlet_ok->check_column Yes fix_inlet->run_std column_ok Column OK? check_column->column_ok fix_column Trim/Reinstall/Replace Column column_ok->fix_column No check_ms Check MS Tune & Vacuum column_ok->check_ms Yes fix_column->run_std check_ms->resolved Fragmentation parent C₇H₁₃BrO⁺˙ (this compound) m/z = 192/194 loss_br Loss of •Br parent->loss_br loss_h2o Loss of H₂O parent->loss_h2o loss_ch3 Loss of •CH₃ parent->loss_ch3 frag_113 C₇H₁₃O⁺ m/z = 113 loss_br->frag_113 loss_br_h2o Loss of •Br and H₂O frag_113->loss_br_h2o frag_174_176 C₇H₁₁Br⁺˙ m/z = 174/176 loss_h2o->frag_174_176 frag_174_176->loss_br_h2o frag_177_179 C₆H₁₀BrO⁺ m/z = 177/179 loss_ch3->frag_177_179 frag_95 C₇H₁₁⁺ m/z = 95 loss_br_h2o->frag_95 AnalyticalWorkflow sample_prep Sample Preparation (Dilution, Derivatization) gcms_analysis GC-MS Analysis (Optimized Method) sample_prep->gcms_analysis data_acq Data Acquisition (Full Scan) gcms_analysis->data_acq chrom_review Chromatogram Review (Peak Integration) data_acq->chrom_review peak_id Peak Identification chrom_review->peak_id library_search Mass Spectral Library Search (NIST/Wiley) peak_id->library_search Automatic manual_interp Manual Interpretation (Fragmentation, Isotope Pattern) peak_id->manual_interp Manual quant Quantification (% Area or Calibration Curve) library_search->quant manual_interp->quant report Final Report (Impurity Profile) quant->report

References

Improving the work-up procedure for 2-Bromo-1-methylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-Bromo-1-methylcyclohexanol. The information is tailored for researchers, scientists, and professionals in drug development to help improve their experimental work-up procedures.

Troubleshooting Guide

Encountering issues during your experimental work-up is common. The following table outlines potential problems, their likely causes, and recommended solutions to streamline your process.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Loss of product during aqueous washes due to some water solubility. - Product volatility leading to loss during solvent removal. - Formation of side products such as the dibromo adduct or the anti-Markovnikov regioisomer.- Monitor the reaction by TLC to ensure all starting material is consumed. - Saturate the aqueous wash solutions with NaCl to decrease the solubility of the organic product. - Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. - Ensure the use of an aqueous solvent to favor halohydrin formation over dibromination.
Persistent Emulsion During Extraction - High concentration of unreacted starting materials or byproducts acting as surfactants. - Vigorous shaking of the separatory funnel.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Gently invert the separatory funnel multiple times instead of vigorous shaking. - If an emulsion persists, allow the mixture to stand for an extended period or pass it through a bed of Celite.
Product Contaminated with N-bromosuccinimide (NBS) or Succinimide - Incomplete reaction or insufficient washing.- Wash the organic layer with an aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted NBS. - Follow with a water wash to remove the resulting succinimide.
Oily or Wet Product After Drying - Insufficient amount of drying agent. - Drying agent is no longer effective. - Insufficient drying time.- Add more anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) until it no longer clumps together. - Use fresh, anhydrous drying agent. - Allow the organic layer to stand over the drying agent for at least 15-20 minutes with occasional swirling.
Presence of Multiple Spots on TLC After Work-up - Incomplete reaction. - Formation of regioisomers (Markovnikov and anti-Markovnikov products). - Formation of the dibromo side product.- Confirm the identity of the spots by comparing with starting material and known standards if available. - The major product should be the Markovnikov adduct.[1] - Purification by flash column chromatography may be necessary to separate the desired product from isomers and side products.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the bromohydrin formation on 1-methylcyclohexene?

The reaction of 1-methylcyclohexene with a bromine source in the presence of water is expected to follow Markovnikov's rule. This means that the nucleophile (water) will attack the more substituted carbon of the bromonium ion intermediate, leading to the formation of this compound as the major product.[1][2]

Q2: How can I minimize the formation of the 1,2-dibromo-1-methylcyclohexane side product?

The formation of the dibromo adduct is a competing reaction. To favor the formation of the bromohydrin, it is crucial to use a high concentration of water as the solvent or co-solvent.[3] This ensures that water acts as the primary nucleophile to open the bromonium ion ring.[4]

Q3: What is the stereochemistry of the product?

The addition of bromine and the hydroxyl group occurs in an anti fashion. This means that the bromine and the -OH group will be on opposite faces of the cyclohexane (B81311) ring, resulting in a trans configuration.[2][5]

Q4: Is N-bromosuccinimide (NBS) a better brominating agent than elemental bromine (Br₂)?

For laboratory-scale synthesis, NBS is often preferred over elemental bromine.[3] It is a crystalline solid that is safer and easier to handle than the highly volatile and corrosive liquid bromine.[3] NBS provides a slow, controlled release of bromine in situ.[3]

Q5: My crude product has a yellow or orange tint. What is the cause and how can I remove it?

A colored tint in the crude product is often due to the presence of unreacted bromine or NBS. This can be removed by washing the organic layer with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the color disappears.

Data Presentation

The following table summarizes the expected outcomes of the synthesis and work-up procedure for this compound. Please note that actual yields and purity are highly dependent on reaction scale, purity of reagents, and experimental technique.

Parameter Expected Value Method of Analysis
Yield 75-85%Gravimetric analysis after purification
Purity >95%Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR Spectroscopy
Major Regioisomer This compound¹H NMR, ¹³C NMR, or GC-MS
Major Diastereomer trans-2-Bromo-1-methylcyclohexanol¹H NMR coupling constants, NOESY

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is adapted from standard procedures for bromohydrin formation.[1][6]

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclohexene in a 1:1 mixture of THF and water.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) in small portions to the stirring solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting alkene.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Below are diagrams illustrating the reaction pathway and the experimental workflow.

reaction_pathway 1-Methylcyclohexene 1-Methylcyclohexene Bromonium Ion Intermediate Bromonium Ion Intermediate 1-Methylcyclohexene->Bromonium Ion Intermediate + NBS This compound This compound Bromonium Ion Intermediate->this compound + H2O (nucleophilic attack)

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants (1-Methylcyclohexene, NBS, THF/H2O) Reactants (1-Methylcyclohexene, NBS, THF/H2O) Reaction at 0°C to RT Reaction at 0°C to RT Reactants (1-Methylcyclohexene, NBS, THF/H2O)->Reaction at 0°C to RT Quench (Na2S2O3) Quench (Na2S2O3) Reaction at 0°C to RT->Quench (Na2S2O3) Extraction (Ether) Extraction (Ether) Quench (Na2S2O3)->Extraction (Ether) Wash (NaHCO3, H2O, Brine) Wash (NaHCO3, H2O, Brine) Extraction (Ether)->Wash (NaHCO3, H2O, Brine) Drying (MgSO4) Drying (MgSO4) Wash (NaHCO3, H2O, Brine)->Drying (MgSO4) Solvent Removal Solvent Removal Drying (MgSO4)->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product Purification (Chromatography) Purification (Chromatography) Crude Product->Purification (Chromatography) optional Pure Product Pure Product Purification (Chromatography)->Pure Product Analysis (GC-MS, NMR) Analysis (GC-MS, NMR) Pure Product->Analysis (GC-MS, NMR)

Caption: Experimental workflow for the synthesis and purification.

References

Technical Support Center: Regioselectivity in Bromohydrin Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of solvent on the regioselectivity of bromohydrin formation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in bromohydrin formation?

A1: In bromohydrin formation, a polar protic solvent, typically water or an aqueous mixture with a co-solvent, serves as the nucleophile. After the initial electrophilic attack of bromine on the alkene to form a cyclic bromonium ion, the solvent molecule attacks one of the carbons of this intermediate. The high concentration of the solvent compared to the bromide ion favors the formation of the bromohydrin over a dibromoalkane.[1][2]

Q2: How does the solvent influence the regioselectivity of the reaction?

A2: The reaction generally follows Markovnikov's rule, where the nucleophilic solvent (water) attacks the more substituted carbon of the bromonium ion intermediate.[2][3][4] This is because the more substituted carbon can better stabilize the partial positive charge that develops during the ring-opening transition state. The choice of a polar co-solvent (e.g., DMSO, THF, acetone) is primarily to ensure the solubility of the alkene, which is often not soluble in water alone.[3] While the fundamental regioselectivity is dictated by the electronic effects of the alkene, the solvent can have subtle effects on the reaction rate and, in some cases, the degree of regioselectivity.

Q3: Why is N-Bromosuccinimide (NBS) often used instead of elemental bromine (Br₂)?

A3: N-Bromosuccinimide (NBS) is a safer and more convenient source of electrophilic bromine compared to elemental bromine, which is highly volatile and corrosive.[5] NBS provides a slow and controlled release of Br₂ in the presence of an acid catalyst (often trace amounts of HBr), which helps to minimize side reactions.[5]

Q4: Can I use a polar aprotic solvent for bromohydrin formation?

A4: Polar aprotic solvents like pure DMSO or DMF are generally not suitable as the primary solvent for bromohydrin formation because they are not sufficiently nucleophilic to open the bromonium ion and do not provide the necessary proton source. The reaction requires a protic solvent like water to act as the nucleophile. However, polar aprotic solvents are often used as co-solvents with water to improve the solubility of the alkene substrate.[3][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of bromohydrin and formation of dibromoalkane as the major product. 1. Insufficient water in the solvent system. 2. The alkene is not sufficiently soluble in the aqueous solvent.1. Increase the proportion of water in the solvent mixture. 2. Choose a co-solvent that better solubilizes your specific alkene (e.g., THF, DMSO, or acetone). Ensure the alkene is fully dissolved before adding the bromine source.
Observed formation of unexpected side products. 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of other nucleophiles in the reaction mixture.1. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Ensure all reagents and solvents are pure and free from contaminants.
Inconsistent or poor regioselectivity. 1. The electronic bias of the alkene is not strong enough to direct the nucleophilic attack to one carbon selectively. 2. Steric hindrance near the more substituted carbon is preventing the attack of the water molecule.1. For alkenes with similar substitution patterns on both carbons, a mixture of regioisomers is expected. Purification by chromatography may be necessary. 2. Consider a different synthetic route if high regioselectivity is crucial and cannot be achieved.
The reaction does not proceed to completion. 1. The bromine source (e.g., NBS) is old or has decomposed. 2. Insufficient stirring, leading to a heterogeneous reaction mixture.1. Use freshly recrystallized NBS. 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially if the alkene has low solubility.

Data Presentation: Solvent Effect on Regioselectivity

The regioselectivity of bromohydrin formation is consistently high, favoring the Markovnikov product. The choice of co-solvent with water generally has a minor impact on the regioselectivity for many common alkenes, with the primary factor being the electronic stability of the intermediate.

AlkeneBrominating AgentSolvent System (v/v)Markovnikov Product (%)anti-Markovnikov Product (%)
1-MethylcyclohexeneNBSTHF / WaterMajor ProductMinor Product
α-MethylstyreneNBS95% Acetone (aq)Major ProductMinor Product
StyreneTsNBr₂Acetonitrile / WaterExcellent Regioselectivity-

Experimental Protocols

Protocol 1: Bromohydrin Formation from 1-Methylcyclohexene using NBS in THF/Water[3]
  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Solvent Addition: Add a mixture of tetrahydrofuran (B95107) (THF) and water. A typical ratio is 3:1 THF to water.

  • Alkene Addition: Add 1-methylcyclohexene (1 equivalent) to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture until the solid NBS is consumed and the yellow color disappears.

  • Work-up:

    • Add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude bromohydrin.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Bromohydrin Formation from trans-Stilbene (B89595) using NBS in DMSO/Water
  • Reactant Preparation: Place trans-stilbene (1 equivalent) in an Erlenmeyer flask.

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (B87167) (DMSO) and a small amount of water, followed by N-bromosuccinimide (NBS, 1.1 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation:

    • Pour the reaction mixture into ice-cold water.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with water and then with a saturated solution of sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: After filtration, the solvent is evaporated to yield the crude bromohydrin, which can be further purified by recrystallization.

Visualizations

Bromohydrin_Formation_Mechanism Alkene Alkene Bromonium_Ion Bromonium Ion (Cyclic Intermediate) Alkene->Bromonium_Ion Electrophilic Attack Br2 Br₂ (from NBS) Br2->Bromonium_Ion H2O H₂O (Solvent as Nucleophile) Markovnikov_TS Markovnikov Pathway (Attack at more substituted carbon) H2O->Markovnikov_TS Favored anti_Markovnikov_TS anti-Markovnikov Pathway (Attack at less substituted carbon) H2O->anti_Markovnikov_TS Disfavored Oxonium_Ion Oxonium Ion Markovnikov_TS->Oxonium_Ion Bromohydrin Bromohydrin (Major Product) Oxonium_Ion->Bromohydrin

Caption: Mechanism of bromohydrin formation highlighting the regioselective nucleophilic attack.

Experimental_Workflow Start Start: Alkene, NBS, Aqueous Co-solvent Reaction Reaction Mixture (Stirring at RT or 0°C) Start->Reaction Monitoring Monitor Reaction Progress (TLC, disappearance of NBS color) Reaction->Monitoring Workup Aqueous Work-up (Quenching and Extraction) Monitoring->Workup Separation Separation of Organic Layer Workup->Separation Drying Drying of Organic Layer (e.g., with Na₂SO₄) Separation->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Column Chromatography or Recrystallization) Evaporation->Purification Product Final Product: Bromohydrin Purification->Product

Caption: General experimental workflow for the synthesis and purification of bromohydrins.

References

Technical Support Center: Synthesis of 1-Bromo-2-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of 1-bromo-2-methylcyclohexane, specifically focusing on the prevention of the undesired 1-bromo-1-methylcyclohexane (B3058953) byproduct.

Frequently Asked Questions (FAQs)

Q1: Why am I forming 1-bromo-1-methylcyclohexane as a major byproduct when my target is 1-bromo-2-methylcyclohexane?

A1: The formation of 1-bromo-1-methylcyclohexane occurs through an electrophilic addition reaction mechanism known as Markovnikov's rule.[1][2][3] When hydrogen bromide (HBr) adds across the double bond of 1-methylcyclohexene without a radical initiator, the hydrogen atom attaches to the carbon with more hydrogen atoms. This leads to the formation of the more stable tertiary carbocation, which is then attacked by the bromide ion to yield the 1-bromo-1-methylcyclohexane byproduct.[4][5] To obtain your desired product, 1-bromo-2-methylcyclohexane, conditions must favor the anti-Markovnikov addition pathway.

Q2: What specific reaction conditions promote the formation of the undesired 1-bromo-1-methylcyclohexane?

A2: The Markovnikov product (1-bromo-1-methylcyclohexane) is favored under conditions that promote an ionic, electrophilic addition mechanism. These include the absence of peroxides or other radical initiators and the use of polar solvents.

Q3: How can I minimize the formation of 1-bromo-1-methylcyclohexane and maximize the yield of 1-bromo-2-methylcyclohexane?

A3: To favor the formation of the desired anti-Markovnikov product, the reaction must proceed via a free-radical mechanism.[5][6] This is achieved by adding a radical initiator, such as a dialkyl peroxide (ROOR), to the reaction mixture.[7][8] This phenomenon is often referred to as the "peroxide effect" or the Kharasch effect.[6][8]

Q4: Can I use other hydrogen halides, like HCl or HI, with peroxides to achieve anti-Markovnikov addition?

A4: No, the peroxide effect is specific to the addition of HBr.[4][8] The radical chain reaction is not favorable with either HCl or HI due to the thermodynamics of the propagation steps.[4][9]

Q5: If the byproduct still forms, how can I purify my desired 1-bromo-2-methylcyclohexane?

A5: Purification of the desired product from the alkyl halide byproduct can typically be achieved through fractional distillation.[10][11] This technique separates compounds based on differences in their boiling points. The two isomers, 1-bromo-1-methylcyclohexane and 1-bromo-2-methylcyclohexane, have distinct boiling points, allowing for their separation.

Troubleshooting Guide: High Byproduct Formation

If you are observing a high yield of the 1-bromo-1-methylcyclohexane byproduct, consult the following troubleshooting table.

Potential Cause Recommended Solution
Absence of a Radical Initiator The reaction is proceeding via the default electrophilic addition pathway. Introduce a peroxide, such as benzoyl peroxide or di-tert-butyl peroxide, to initiate the free-radical chain reaction required for anti-Markovnikov addition.[4][7]
Presence of Radical Inhibitors Impurities in the reagents or solvent may be quenching the radical chain reaction. Ensure all reagents and solvents are purified and free from stabilizers or antioxidants that can act as radical scavengers.
Incorrect Reaction Conditions The reaction environment may be inadvertently favoring the ionic mechanism. Conduct the reaction in a non-polar solvent and consider initiation with UV light (hv) in addition to the peroxide to further promote the radical pathway.

Data Presentation: Reaction Condition Comparison

The table below summarizes the key differences in reaction conditions and expected outcomes for the synthesis of the two isomers.

Parameter Target: 1-Bromo-1-methylcyclohexane (Markovnikov Product) Target: 1-Bromo-2-methylcyclohexane (Anti-Markovnikov Product)
Reaction Mechanism Electrophilic Addition[3]Free-Radical Addition[5][6]
Key Reagent HBrHBr with Peroxide (ROOR)[7]
Intermediate Tertiary Carbocation[5]More Stable (Tertiary) Radical[5][12]
Solvent Polar solvents are suitable.Non-polar solvents are preferred.
Initiator None required.Peroxide (ROOR) or UV light (hv) required.[12]
Primary Product 1-bromo-1-methylcyclohexane1-bromo-2-methylcyclohexane

Experimental Protocols

Protocol: Anti-Markovnikov Hydrobromination of 1-Methylcyclohexene

This protocol is designed to maximize the yield of 1-bromo-2-methylcyclohexane.

Materials:

  • 1-Methylcyclohexene

  • Hydrogen Bromide (HBr) solution in a non-polar solvent (e.g., pentane) or HBr gas

  • Benzoyl peroxide (or another suitable radical initiator)

  • Anhydrous non-polar solvent (e.g., pentane (B18724) or hexane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: In the flask, dissolve 1-methylcyclohexene in the anhydrous non-polar solvent.

  • Initiator: Add a catalytic amount of benzoyl peroxide (typically 1-2 mol%).

  • HBr Addition: Slowly bubble HBr gas through the solution or add the HBr solution dropwise with vigorous stirring. The reaction is exothermic; maintain the temperature as needed with an ice bath.

  • Reaction: Allow the reaction to stir at room temperature. The reaction can be monitored by Gas Chromatography (GC) to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, wash the organic mixture with a saturated sodium bicarbonate solution to quench any remaining HBr, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by fractional distillation to isolate 1-bromo-2-methylcyclohexane.

Visualizations

The following diagrams illustrate the decision-making process for troubleshooting and the competing reaction pathways.

G start High Yield of 1-bromo-1-methylcyclohexane Byproduct Observed q1 Was a radical initiator (e.g., peroxide) used? start->q1 cause1 Primary Cause: Reaction followed Markovnikov pathway. q1->cause1 No q2 Were reagents/solvents purified? Are inhibitors present? q1->q2 Yes a1_yes Yes a1_no No sol1 Solution: Add a peroxide (e.g., benzoyl peroxide) to initiate the free-radical mechanism. cause1->sol1 end Optimized for 1-bromo-2-methylcyclohexane (Anti-Markovnikov Product) sol1->end cause2 Possible Cause: Radical inhibitors are quenching the reaction. q2->cause2 No q2->end Yes a2_yes Yes a2_no No sol2 Solution: Use purified reagents and solvents. Consider using UV light as an initiator. cause2->sol2 sol2->end

Caption: Troubleshooting workflow for minimizing byproduct formation.

G cluster_0 Electrophilic Addition (Undesired Pathway) cluster_1 Free-Radical Addition (Desired Pathway) A 1-Methylcyclohexene + HBr (No Peroxide) B Tertiary Carbocation Intermediate A->B C 1-bromo-1-methylcyclohexane (Markovnikov Byproduct) B->C D 1-Methylcyclohexene + HBr (With Peroxide/ROOR) E Tertiary Radical Intermediate D->E F 1-bromo-2-methylcyclohexane (Anti-Markovnikov Product) E->F

References

Validation & Comparative

Unraveling the Stereochemistry of 2-Bromo-1-methylcyclohexanol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization of 2-Bromo-1-methylcyclohexanol stereoisomers for researchers, scientists, and drug development professionals. This document provides a comparative analysis of NMR data, detailed experimental protocols, and a logical framework for stereoisomer identification.

The synthesis of this compound from 1-methylcyclohexene via bromohydrin formation results in a mixture of stereoisomers. The differentiation and characterization of these isomers are critical for various applications in organic synthesis and drug development, where stereochemistry plays a pivotal role in biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of these molecules. This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for the diastereomers of this compound, providing a clear methodology for their identification.

Comparative NMR Data

The key to distinguishing the stereoisomers of this compound lies in the analysis of the chemical shifts (δ) and coupling constants (J) in their ¹H and ¹³C NMR spectra. The relative orientation of the bromine and hydroxyl groups (cis or trans) significantly influences the electronic environment of the neighboring nuclei, leading to distinct spectral fingerprints.

¹H NMR Data Summary
Protonstrans-2-Bromo-1-methylcyclohexanolcis-2-Bromo-1-methylcyclohexanolKey Distinguishing Features
CH-Br ~ 4.2 ppm (dd)~ 4.5 ppm (m)The proton on the carbon bearing the bromine typically appears at a different chemical shift and exhibits distinct multiplicity depending on its axial or equatorial position and the dihedral angles with neighboring protons.
CH₃ ~ 1.3 ppm (s)~ 1.4 ppm (s)The methyl group signal is a singlet in both isomers but may show slight variations in chemical shift.
OH VariableVariableThe chemical shift of the hydroxyl proton is concentration and solvent-dependent and often appears as a broad singlet.
Cyclohexyl CH₂ 1.5 - 2.5 ppm (m)1.5 - 2.5 ppm (m)The methylene (B1212753) protons of the cyclohexane (B81311) ring appear as a complex multiplet.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The values presented here are approximate and for comparative purposes.

¹³C NMR Data Summary
Carbontrans-2-Bromo-1-methylcyclohexanol (Predicted)cis-2-Bromo-1-methylcyclohexanol (Predicted)Key Distinguishing Features
C-OH ~ 75 ppm~ 73 ppmThe chemical shift of the carbon bearing the hydroxyl group is sensitive to the stereochemistry.
C-Br ~ 60 ppm~ 58 ppmThe carbon attached to the bromine atom also shows a stereochemistry-dependent chemical shift.
CH₃ ~ 25 ppm~ 28 ppmThe methyl carbon chemical shift can also be influenced by the relative orientation of the substituents.
Cyclohexyl CH₂ 20 - 40 ppm20 - 40 ppmThe chemical shifts of the ring carbons provide further structural information.

Experimental Protocols

Synthesis of this compound via Bromohydrin Formation

This protocol describes the synthesis of this compound from 1-methylcyclohexene. The reaction proceeds via an electrophilic addition mechanism involving a cyclic bromonium ion intermediate, which is then attacked by water.[1][2][3]

Materials:

  • 1-methylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-bromosuccinimide (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution in an ice bath.

  • Slowly add 1-methylcyclohexene (1.0 eq) to the stirring solution.

  • Allow the reaction to stir at room temperature and monitor for completion by TLC (Thin Layer Chromatography). The disappearance of the starting alkene indicates the end of the reaction.

  • Once the reaction is complete, add water to the mixture and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, which is a mixture of stereoisomers.

  • The resulting mixture of this compound stereoisomers can be separated by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

NMR Sample Preparation and Analysis

Materials:

Procedure:

  • Dissolve approximately 10-20 mg of the purified this compound isomer in about 0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Stereoisomer Relationship

The reaction of 1-methylcyclohexene with Br₂ and H₂O leads to the formation of two pairs of enantiomers, which are diastereomers to each other. The initial electrophilic attack of bromine can occur from either face of the double bond, leading to two enantiomeric bromonium ions. The subsequent nucleophilic attack by water can occur at either of the two carbons of the bromonium ion, resulting in the formation of cis and trans diastereomers.

stereoisomers cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 1-methylcyclohexene 1-methylcyclohexene Bromonium Ion Bromonium Ion 1-methylcyclohexene->Bromonium Ion + Br₂ trans-Diastereomer trans-Diastereomer Bromonium Ion->trans-Diastereomer + H₂O (anti-attack) cis-Diastereomer cis-Diastereomer Bromonium Ion->cis-Diastereomer + H₂O (syn-attack) Enantiomer_trans Enantiomer trans-Diastereomer->Enantiomer_trans enantiomeric pair Enantiomer_cis Enantiomer cis-Diastereomer->Enantiomer_cis enantiomeric pair

Caption: Logical workflow of the formation of this compound stereoisomers.

References

A Comparative Guide to the Structural Confirmation of 2-Bromo-1-methylcyclohexanol: GC-MS Analysis and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel or synthesized compounds is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and other spectroscopic techniques for the structural elucidation of 2-Bromo-1-methylcyclohexanol, a halogenated cyclic alcohol. We present supporting experimental data, detailed protocols, and objective comparisons to aid in selecting the most appropriate analytical methodology.

Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for the identification and structural analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

A detailed experimental protocol for the GC-MS analysis of this compound is outlined below.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Data Presentation: GC-MS Fragmentation Pattern

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, due to the nearly equal natural abundance of 79Br and 81Br isotopes.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation Relative Abundance
192/194[C7H13BrO]+•Molecular Ion (M+•)Low
175/177[C7H12Br]+Loss of H2O from the molecular ionModerate
113[C7H13O]+Loss of Br radicalModerate to High
95[C7H11]+Loss of Br and H2OHigh
71[C5H11]+Cleavage of the cyclohexyl ringModerate
57[C4H9]+Further fragmentation of the ringHigh
43[C3H7]+Common alkyl fragmentHigh

Note: The relative abundances are estimations and can vary based on the specific instrumentation and analytical conditions.

Visualization of the GC-MS Workflow

GCMS_Workflow GC-MS Analysis Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column (Separation) Injector->Column Carrier Gas IonSource Ionization Source (EI, 70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Workflow for the GC-MS analysis of this compound.

Alternative Spectroscopic Techniques for Structural Confirmation

While GC-MS provides valuable information on the molecular weight and fragmentation pattern, a comprehensive structural confirmation often relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful alternatives that provide complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both 1H and 13C NMR are invaluable for the structural elucidation of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3).

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Experiments: 1H NMR, 13C NMR, and optionally 2D-NMR experiments like COSY and HSQC for more complex assignments.

1H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Signal 13.8 - 4.2Multiplet1HCH-Br
Signal 21.2 - 2.2Multiplet8HCyclohexyl CH2
Signal 31.3Singlet3HCH3
Signal 41.5 - 2.5Broad Singlet1HOH
13C NMR Predicted Chemical Shift (δ, ppm) Assignment
Signal 170 - 75C-OH
Signal 255 - 60C-Br
Signal 320 - 40Cyclohexyl CH2
Signal 425 - 30CH3
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Instrumentation: A standard FTIR spectrometer.

  • Sampling Method: A thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm-1.

Frequency Range (cm-1) Vibrational Mode Functional Group
3600 - 3200 (broad)O-H stretchAlcohol
3000 - 2850C-H stretchAlkane (cyclohexyl and methyl)
1470 - 1430C-H bendAlkane (CH2)
1380 - 1365C-H bendAlkane (CH3)
1100 - 1000C-O stretchAlcohol
700 - 500C-Br stretchAlkyl bromide

Comparative Analysis and Conclusion

Technique Information Provided Advantages Limitations
GC-MS Molecular weight, fragmentation pattern, isotopic information.High sensitivity, excellent for mixture analysis, provides molecular formula clues.Can cause fragmentation of unstable molecules, requires volatile samples.
NMR Detailed carbon-hydrogen framework, stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity than MS, requires pure samples, more expensive instrumentation.
FTIR Presence of functional groups.Fast, easy to use, non-destructive.Provides limited information on the overall molecular structure.

Visualization of the Integrated Approach

Integrated_Approach Integrated Approach for Structural Confirmation cluster_Techniques Analytical Techniques cluster_Information Information Obtained Unknown This compound (Unknown Structure) GCMS GC-MS Unknown->GCMS NMR NMR Unknown->NMR FTIR FTIR Unknown->FTIR GCMS_info Molecular Weight Fragmentation Pattern GCMS->GCMS_info NMR_info C-H Framework Stereochemistry NMR->NMR_info FTIR_info Functional Groups FTIR->FTIR_info Confirmed_Structure Confirmed Structure GCMS_info->Confirmed_Structure NMR_info->Confirmed_Structure FTIR_info->Confirmed_Structure

Caption: An integrated approach for the structural confirmation of organic compounds.

A Comparative Guide to Purity Determination of 2-Bromo-1-methylcyclohexanol: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 2-Bromo-1-methylcyclohexanol is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, complete with detailed experimental protocols and supporting data to inform method selection.

Introduction to Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds.[1][2] Its versatility allows for the separation of a wide array of impurities.[1][2] Gas Chromatography (GC), on the other hand, excels in the analysis of volatile and semi-volatile compounds, making it a strong candidate for the analysis of halogenated cyclic alcohols.[3][4] The selection between these techniques often depends on the specific impurity profile and the physicochemical properties of the analyte.

Experimental Protocols

Detailed methodologies for both a proposed HPLC method and a GC method are presented below. These protocols are based on established principles for the analysis of similar halogenated organic compounds.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging its polarity for separation.

  • Instrumentation: An HPLC system equipped with a UV detector is recommended.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography (GC) Method

Given that this compound is a volatile compound, GC with Flame Ionization Detection (FID) offers a sensitive alternative.[5][6]

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).

  • Injector Temperature: 250°C.

  • Detector Temperature: 275°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane (B109758) to a concentration of 1 mg/mL.

Data Presentation and Comparison

The following tables summarize the expected performance characteristics of the HPLC and GC methods for the purity determination of this compound.

ParameterHPLC MethodGC Method
Principle Separation based on polarity and interaction with a stationary phase.Separation based on boiling point and interaction with a stationary phase.[3]
Typical Analysis Time 15-30 minutes10-20 minutes
Detection UV or Refractive Index (RI)Flame Ionization (FID) or Mass Spectrometry (MS)
Sensitivity Moderate to highHigh, especially with FID for organic compounds.
Applicability Broad, suitable for non-volatile and thermally labile impurities.[2]Ideal for volatile and semi-volatile impurities.[4]
Sample Derivatization Generally not required.May be required for polar analytes to improve volatility and peak shape.

Table 1: Comparison of HPLC and GC Method Parameters

Performance MetricHPLC Method (Expected)GC Method (Expected)
Resolution (Rs) of Main Peak from Key Impurity > 2.0> 2.0
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98-102%98-102%

Table 2: Expected Performance Data

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in method selection, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Method_Selection Start Start: Purity Analysis of This compound Volatile_Impurity Are key impurities volatile and thermally stable? Start->Volatile_Impurity Non_Volatile_Impurity Are non-volatile or thermally labile impurities expected? Volatile_Impurity->Non_Volatile_Impurity No Use_GC GC is the preferred method Volatile_Impurity->Use_GC Yes Use_HPLC HPLC is the preferred method Non_Volatile_Impurity->Use_HPLC Yes Consider_Both Consider both HPLC and GC for a comprehensive profile Non_Volatile_Impurity->Consider_Both Uncertain

Caption: Logical diagram for selecting an analytical method.

Conclusion

For routine quality control of this compound, both HPLC and GC are powerful techniques. The proposed reversed-phase HPLC method offers a robust and widely accessible approach for the detection of a broad range of impurities. Conversely, the GC-FID method provides superior sensitivity for volatile impurities and may offer faster analysis times. The ultimate choice of method should be guided by the likely impurity profile of the material and the specific analytical requirements of the project. For comprehensive characterization, employing both techniques can provide orthogonal data, offering a more complete picture of the sample's purity.

References

Alternative methods for the synthesis of 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of functionalized cycloalkanes like 2-Bromo-1-methylcyclohexanol is a critical task. This guide provides a comparative analysis of established and alternative methods for the synthesis of this target compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform your selection of the most suitable synthetic route.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be approached through several distinct pathways, primarily involving electrophilic addition to 1-methylcyclohexene or the ring-opening of an epoxide intermediate. The choice of method impacts yield, regioselectivity, and stereoselectivity. Below is a summary of the key performance indicators for three prominent methods.

Synthesis MethodStarting MaterialKey ReagentsReported Yield (%)Key AdvantagesKey Disadvantages
Method 1: Halohydrin Formation with Bromine Water 1-MethylcyclohexeneBr₂, H₂OGood to ExcellentDirect, well-established, good regioselectivity based on Markovnikov's rule.[1]Use of corrosive and hazardous liquid bromine.
Method 2: Halohydrin Formation with N-Bromosuccinimide (NBS) 1-MethylcyclohexeneNBS, H₂O, Acetone (B3395972)94[2]Safer and easier handling of bromine source (NBS), high yield.[1][3]Requires careful control of reaction conditions to avoid side reactions.
Method 3: Epoxidation and Ring-Opening 1-Methylcyclohexenem-CPBA, then Li₂NiBr₄96[2]Potentially high yield and stereoselectivity.Two-step process, requires synthesis of the epoxide intermediate.[2]

Experimental Protocols

Method 1: Halohydrin Formation from 1-Methylcyclohexene with Bromine Water

This established method relies on the electrophilic addition of bromine to 1-methylcyclohexene in an aqueous environment. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by water.[4] Following Markovnikov's rule, the nucleophilic attack of water occurs at the more substituted carbon, leading to the formation of this compound.[1]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclohexene (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane (B109758).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in water dropwise with vigorous stirring. Maintain the temperature at 0°C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Method 2: Alternative Synthesis using N-Bromosuccinimide (NBS)

A safer and more convenient alternative to using liquid bromine is the use of N-bromosuccinimide (NBS) as the bromine source for halohydrin formation.[1][3] This method also proceeds via a bromonium ion and follows Markovnikov's regioselectivity.[1] A reported yield for this reaction is 94% when conducted at 10°C in a mixture of water and acetone.[2]

Protocol:

  • To a 50 mL Erlenmeyer flask, add 1-methylcyclohexene (1.0 g, 10.4 mmol) and a 1:1 mixture of acetone and water (20 mL).

  • Cool the mixture to 10°C in an ice-water bath.

  • Add N-bromosuccinimide (2.0 g, 11.2 mmol) in small portions over 15 minutes with continuous stirring.

  • After the addition is complete, continue to stir the reaction mixture at 10°C for another 30 minutes.

  • Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Method 3: Alternative Two-Step Synthesis via Epoxidation and Ring-Opening

This alternative method involves a two-step sequence starting with the epoxidation of 1-methylcyclohexene, followed by the regioselective ring-opening of the resulting epoxide. While ring-opening with HBr can lead to the isomeric product 2-bromo-2-methylcyclohexanol,[5][6] the use of specific reagents like dilithium (B8592608) tetrabromonickelate(II) can afford the desired trans-2-bromo-1-methylcyclohexanol in high yield (96%).[2]

Protocol:

Step 1: Epoxidation of 1-Methylcyclohexene

  • Dissolve 1-methylcyclohexene (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the meta-chlorobenzoic acid precipitate.

  • Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2-epoxy-1-methylcyclohexane (B158310).

Step 2: Ring-Opening of 1,2-Epoxy-1-methylcyclohexane

  • In a separate flask under an inert atmosphere, prepare dilithium tetrabromonickelate(II) (Li₂NiBr₄) by reacting lithium bromide (2 equivalents) with nickel(II) bromide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • To this solution, add the previously synthesized 1,2-epoxy-1-methylcyclohexane (1 equivalent) dissolved in THF.

  • Stir the reaction mixture at 25°C for 18 hours.[2]

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting trans-2-bromo-1-methylcyclohexanol by column chromatography.

Mechanistic Workflows

To visualize the logical flow of these synthetic transformations, the following diagrams illustrate the key steps involved in each method.

G cluster_0 Method 1 & 2: Halohydrin Formation A1 1-Methylcyclohexene B1 Bromonium Ion Intermediate A1->B1 + Br+ source (Br2 or NBS) C1 This compound B1->C1 + H2O (Nucleophilic Attack)

Caption: Workflow for the synthesis of this compound via halohydrin formation.

G cluster_1 Method 3: Epoxidation and Ring-Opening A2 1-Methylcyclohexene B2 1,2-Epoxy-1-methylcyclohexane A2->B2 + m-CPBA (Epoxidation) C2 trans-2-Bromo-1-methylcyclohexanol B2->C2 + Li2NiBr4 (Ring-Opening)

Caption: Two-step workflow for the synthesis of this compound via epoxidation.

References

Spectroscopic Dissection of Stereoisomers: A Comparative Guide to cis- and trans-2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic chemistry, pharmacology, and materials science, the precise structural elucidation of stereoisomers is a critical step in development and analysis. The spatial arrangement of atoms in cis- and trans-isomers can lead to significant differences in their physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic characteristics of cis- and trans-2-Bromo-1-methylcyclohexanol, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be employed to distinguish between these two diastereomers.

The fundamental difference between cis- and trans-2-Bromo-1-methylcyclohexanol lies in the relative orientation of the bromine and hydroxyl groups on the cyclohexane (B81311) ring. In the cis-isomer, both substituents are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This stereochemical variance profoundly influences their conformational preferences and, consequently, their spectroscopic signatures.

¹H NMR Spectroscopy: Probing the Proton Environment

In trans-2-Bromo-1-methylcyclohexanol, the thermodynamically most stable chair conformation will have both the bulky bromine atom and the hydroxyl group in equatorial positions. In contrast, the cis-isomer must have one substituent in an axial position and the other equatorial. Due to the smaller size of the hydroxyl group compared to the bromine atom, the preferred conformation for the cis-isomer is likely to have the bromine atom in the equatorial position and the hydroxyl group in the axial position. However, the possibility of intramolecular hydrogen bonding in the cis isomer could favor a conformation where the hydroxyl group is equatorial and the bromine is axial.

The key diagnostic signal in the ¹H NMR spectrum is the proton attached to the carbon bearing the bromine atom (H-C2). The chemical shift and, more importantly, the coupling constant of this proton are highly dependent on its axial or equatorial orientation.

Table 1: Predicted ¹H NMR Spectral Data Comparison

Featurecis-2-Bromo-1-methylcyclohexanoltrans-2-Bromo-1-methylcyclohexanolRationale
H-C2 Chemical Shift (ppm) Expected to be slightly downfieldExpected to be slightly upfieldThe chemical shift is influenced by the electronegativity of the bromine and the local electronic environment. The exact shift will depend on the dominant conformation.
H-C2 Multiplicity Doublet of doublets (dd) or a more complex multipletDoublet of doublets (dd)Coupling to the adjacent methylene (B1212753) protons.
H-C2 Coupling Constants (J, Hz) Expected to show one large (axial-axial) and one small (axial-equatorial) coupling constant if H-C2 is axial. If equatorial, two small coupling constants are expected.Expected to show two small (equatorial-axial and equatorial-equatorial) coupling constants as H-C2 is in an equatorial position.The magnitude of the vicinal coupling constant is dihedral angle-dependent (Karplus relationship). Axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).
-OH Proton Broad singlet, potentially at a different chemical shift due to intramolecular hydrogen bonding.Broad singlet.The chemical shift is concentration and solvent dependent.
-CH₃ Protons Singlet.Singlet.The methyl group is attached to a quaternary carbon.

¹³C NMR Spectroscopy: A Window into the Carbon Skeleton

The ¹³C NMR spectra will also exhibit subtle but significant differences between the two isomers, primarily due to steric effects (gamma-gauche effect).

Table 2: Predicted ¹³C NMR Spectral Data Comparison

Carbon Atomcis-2-Bromo-1-methylcyclohexanoltrans-2-Bromo-1-methylcyclohexanolRationale
C1 (C-OH) Expected to be at a slightly different chemical shift.Expected to be at a slightly different chemical shift.The stereochemistry of the adjacent bromine atom will influence the electronic environment of C1.
C2 (C-Br) Expected to be slightly shielded (upfield shift) if the hydroxyl group is axial due to the gamma-gauche effect.Expected to be deshielded (downfield shift) as both substituents are equatorial.An axial substituent causes steric compression on the gamma carbons, leading to an upfield shift.
Cyclohexane Carbons The chemical shifts of the other ring carbons will also be influenced by the stereochemistry.The chemical shifts will be characteristic of a 1,2-diequatorial substitution pattern.

Infrared (IR) Spectroscopy: The Telltale Signature of Hydrogen Bonding

IR spectroscopy is a powerful tool for differentiating the two isomers due to the potential for intramolecular hydrogen bonding in the cis-isomer.

In trans-2-Bromo-1-methylcyclohexanol, the hydroxyl and bromine groups are far apart, and at a reasonable concentration in a non-polar solvent, intermolecular hydrogen bonding will be the dominant interaction for the -OH group. This typically results in a broad absorption band in the region of 3200-3600 cm⁻¹.

In cis-2-Bromo-1-methylcyclohexanol, the proximity of the hydroxyl and bromine groups allows for the formation of an intramolecular hydrogen bond. This internal hydrogen bond is weaker than the intermolecular counterpart and results in a sharper, less broad O-H stretching band that is shifted to a lower frequency (typically 3450-3550 cm⁻¹). This band is also characteristically independent of concentration upon dilution.

Table 3: IR Spectral Data Comparison

Functional Groupcis-2-Bromo-1-methylcyclohexanoltrans-2-Bromo-1-methylcyclohexanol
O-H Stretch (cm⁻¹) Sharper, less broad band around 3450-3550 cm⁻¹ (intramolecular H-bonding)Broad band around 3200-3600 cm⁻¹ (intermolecular H-bonding)[1]
C-H Stretch (sp³) (cm⁻¹) ~2850-3000[1]~2850-3000[1]
C-Br Stretch (cm⁻¹) ~500-700~500-700[1]

Mass Spectrometry (MS)

The mass spectra of the cis and trans isomers are expected to be very similar as they are stereoisomers with the same molecular weight and connectivity. Both will show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation patterns are also likely to be nearly identical, involving the loss of H₂O, Br, and cleavage of the cyclohexane ring. Therefore, mass spectrometry is generally not a suitable technique for distinguishing between these two diastereomers.

Experimental Protocols

Synthesis of cis- and trans-2-Bromo-1-methylcyclohexanol:

A common method for the synthesis of these compounds is the reaction of 1-methylcyclohexene with N-bromosuccinimide (NBS) in the presence of water. This reaction proceeds via a bromonium ion intermediate, and the subsequent attack by a water molecule can occur from either face, leading to a mixture of the cis and trans products. The ratio of the products can be influenced by the reaction conditions.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

General IR Spectroscopy Protocol:

  • Sample Preparation: For analysis of hydrogen bonding, prepare solutions of the isomer in a non-polar solvent (e.g., CCl₄) at different concentrations (e.g., 0.1 M, 0.01 M, and 0.001 M). Alternatively, a neat liquid sample can be analyzed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Logical Differentiation Pathway

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the two isomers.

Spectroscopic_Differentiation cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_identification Isomer Identification Synthesis Reaction of 1-methylcyclohexene with NBS/H₂O Separation Column Chromatography Synthesis->Separation Mixture of Isomers IR IR Spectroscopy (Dilution Study) Separation->IR NMR ¹H and ¹³C NMR Spectroscopy Separation->NMR cis_Isomer cis-2-Bromo-1-methylcyclohexanol IR->cis_Isomer Sharp, concentration- independent O-H band trans_Isomer trans-2-Bromo-1-methylcyclohexanol IR->trans_Isomer Broad, concentration- dependent O-H band NMR->cis_Isomer Characteristic coupling constants (axial/equatorial dependent) NMR->trans_Isomer Characteristic coupling constants (diequatorial)

Caption: Logical workflow for the differentiation of cis- and trans-2-Bromo-1-methylcyclohexanol.

References

Validating the Anti-Addition Mechanism in 2-Bromo-1-methylcyclohexanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding and validating stereochemical outcomes is paramount. The synthesis of 2-bromo-1-methylcyclohexanol from 1-methylcyclohexene is a classic example demonstrating the principle of anti-addition in electrophilic reactions. This guide provides a comparative analysis of the primary synthesis route with a viable alternative, offering experimental protocols and data to validate the anti-addition mechanism, which predominantly yields the trans diastereomer.

Performance Comparison of Synthetic Routes

The synthesis of trans-2-bromo-1-methylcyclohexanol can be efficiently achieved through two primary methods that, despite different starting materials and reagents, both proceed through a mechanism that dictates an anti-addition of the bromine and hydroxyl functionalities.

Synthesis MethodStarting MaterialKey ReagentsTypical YieldStereoselectivityKey Advantages
Bromohydrin Formation 1-MethylcyclohexeneN-Bromosuccinimide (NBS), H₂O, THFHighPredominantly trans (Anti-addition)One-pot reaction, readily available starting materials.
Epoxide Ring-Opening 1-Methylcyclohexene OxideHBr (aqueous)HighExclusively trans (Anti-addition)[1]Highly stereospecific, clean reaction.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and validation.

Method 1: Bromohydrin Formation from 1-Methylcyclohexene

This procedure utilizes N-bromosuccinimide (NBS) as a source of electrophilic bromine in an aqueous medium to generate the bromohydrin in a one-pot synthesis.

Materials:

Procedure:

  • In a 5.0-mL conical vial or a suitable round-bottom flask equipped with a magnetic stir bar, combine N-bromosuccinimide (0.350 g), water (1.0 mL), and tetrahydrofuran (0.75 mL).

  • To this suspension, add 1-methylcyclohexene (0.24 mL).

  • Stir the mixture vigorously at room temperature. The reaction is complete when the solid NBS is consumed, and the initial yellow color of the solution fades.

  • Upon completion, dilute the reaction mixture with water (2.0 mL) and dichloromethane (1.0 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains the product.

  • Extract the aqueous layer with an additional portion of dichloromethane (1.0 mL) and combine the organic extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel.

Method 2: Acid-Catalyzed Ring-Opening of 1-Methylcyclohexene Oxide

This two-step synthesis first involves the epoxidation of 1-methylcyclohexene, followed by the acid-catalyzed ring-opening of the resulting epoxide with hydrobromic acid.

Step 2a: Epoxidation of 1-Methylcyclohexene

Materials:

  • 1-Methylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium sulfite (B76179) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-methylcyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • At room temperature, add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer with a 10% sodium sulfite solution to quench any excess peroxide, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 1-methylcyclohexene oxide.

Step 2b: Ring-Opening with HBr

Materials:

  • 1-Methylcyclohexene oxide

  • Aqueous hydrobromic acid (HBr)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1-methylcyclohexene oxide (1.0 equivalent) in diethyl ether.

  • Cool the solution in an ice bath and add aqueous HBr (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the epoxide.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield trans-2-bromo-1-methylcyclohexanol.

Mechanistic Validation and Visualization

The stereochemical outcome of both synthetic routes is a direct consequence of the reaction mechanisms, which both involve backside nucleophilic attack, resulting in anti-addition.

Mechanism 1: Bromohydrin Formation

The reaction of 1-methylcyclohexene with bromine (generated from NBS) and water proceeds through a cyclic bromonium ion intermediate. Water, acting as a nucleophile, attacks this intermediate. Due to steric hindrance and the charge distribution in the bromonium ion, the nucleophilic attack occurs at the more substituted carbon from the face opposite to the bromine atom. This backside attack leads to the exclusive formation of the trans product.

Caption: Anti-addition mechanism in bromohydrin formation.

Mechanism 2: Epoxide Ring-Opening

The acid-catalyzed ring-opening of an epoxide begins with the protonation of the epoxide oxygen, making the carbons more electrophilic. The bromide ion (Br⁻) then acts as a nucleophile. In a process with significant Sₙ2 character, the bromide ion attacks one of the epoxide carbons from the side opposite to the protonated oxygen. This backside attack results in an inversion of stereochemistry at the point of attack, leading to a trans relationship between the newly formed alcohol and the bromide.[1]

Caption: Anti-addition mechanism in epoxide ring-opening.

Experimental Workflow

The general workflow for the synthesis and validation of this compound involves the reaction, purification, and spectroscopic analysis to confirm the structure and stereochemistry of the product.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 1-Methylcyclohexene Method1 Bromohydrin Formation (NBS, H₂O/THF) Start->Method1 Method2 Epoxidation (m-CPBA) -> Ring-Opening (HBr) Start->Method2 Purify Column Chromatography Method1->Purify Method2->Purify NMR ¹H and ¹³C NMR Purify->NMR Validate Stereochemistry IR IR Spectroscopy Purify->IR Confirm Functional Groups MS Mass Spectrometry Purify->MS Confirm Molecular Weight

Caption: General experimental workflow for synthesis and validation.

Conclusion

Both the direct bromohydrin formation from 1-methylcyclohexene and the acid-catalyzed ring-opening of 1-methylcyclohexene oxide serve as excellent methods for the synthesis of this compound. The consistent formation of the trans diastereomer in both reactions provides strong and compelling evidence for the underlying anti-addition mechanism. For researchers, the choice between these methods may depend on factors such as the availability of reagents and the desired scale of the reaction. The bromohydrin formation is a more direct, one-pot synthesis, while the two-step epoxide route offers a highly controlled and stereospecific alternative. The experimental protocols and mechanistic understanding provided in this guide serve as a robust framework for the synthesis and validation of this important chemical transformation.

References

Comparing the reactivity of 2-Bromo-1-methylcyclohexanol with similar halohydrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Bromo-1-methylcyclohexanol and its analogous chloro- and iodo-halohydrins in the base-mediated intramolecular cyclization to form 1-methylcyclohexene oxide. While direct quantitative kinetic data for these specific substrates is not extensively available in the surveyed literature, this comparison is built upon well-established principles of intramolecular SN2 reactions and leaving group ability.

Executive Summary

The intramolecular cyclization of 2-halo-1-methylcyclohexanols to 1-methylcyclohexene oxide is a classic example of the Williamson ether synthesis. The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group acts as an intramolecular nucleophile, displacing the adjacent halide. The reactivity of these halohydrins is primarily dictated by the leaving group ability of the halide, following the general trend: Iodide > Bromide > Chloride . Consequently, 2-Iodo-1-methylcyclohexanol is expected to exhibit the highest reactivity, followed by the bromo- and then the chloro-analog.

Comparative Data

The following table summarizes the expected relative reactivity and yields for the cyclization of trans-2-halo-1-methylcyclohexanols. The trans-diastereomer is specified as it allows for the necessary anti-periplanar conformation for the intramolecular SN2 reaction to occur from a chair conformation.

HalohydrinHalide Leaving GroupRelative Leaving Group AbilityExpected Relative Reaction RateExpected Product Yield
trans-2-Chloro-1-methylcyclohexanolChloride (Cl⁻)GoodLowGood to High (may require more forcing conditions)
trans-2-Bromo-1-methylcyclohexanolBromide (Br⁻)BetterMediumHigh
trans-2-Iodo-1-methylcyclohexanolIodide (I⁻)BestHighVery High

Reaction Mechanism and Stereochemistry

The formation of 1-methylcyclohexene oxide from a trans-2-halo-1-methylcyclohexanol proceeds through a stereospecific intramolecular SN2 reaction. The key steps are:

  • Deprotonation: A base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

  • Intramolecular SN2 Attack: The resulting alkoxide attacks the adjacent carbon bearing the halogen in a backside fashion. This requires the reacting conformer to have the alkoxide and the halogen in an anti-periplanar (diaxial) arrangement.

  • Epoxide Formation: The carbon-halogen bond is broken, and a new carbon-oxygen bond is formed, resulting in the epoxide ring and the release of the halide ion.

Figure 1. Reaction mechanism for the base-mediated cyclization of a 2-halo-1-methylcyclohexanol.

Experimental Protocols

The following are representative protocols for the synthesis of the prerequisite trans-halohydrins from 1-methylcyclohexene and their subsequent conversion to 1-methylcyclohexene oxide. For a direct comparison, all reactions should be run in parallel under identical conditions.

Protocol 1: Synthesis of trans-2-Halo-1-methylcyclohexanols

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or N-Iodosuccinimide (NIS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution (for bromo- and iodo- reactions)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-methylcyclohexene (1.0 eq) in a 10:1 mixture of DMSO and water.

  • Cool the mixture to 0°C in an ice bath.

  • Add the respective N-halosuccinimide (NCS, NBS, or NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate (if NBS or NIS was used) until the color disappears, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude halohydrin.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Comparative Cyclization to 1-Methylcyclohexene Oxide

Materials:

  • trans-2-Chloro-1-methylcyclohexanol

  • trans-2-Bromo-1-methylcyclohexanol

  • trans-2-Iodo-1-methylcyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • For each halohydrin, add a solution of the respective trans-2-halo-1-methylcyclohexanol (1.0 eq) in anhydrous THF to a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent by distillation at atmospheric pressure to obtain the crude 1-methylcyclohexene oxide.

  • Analyze the yield and purity of the product by GC-MS.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Halohydrin Synthesis cluster_cyclization Comparative Cyclization cluster_analysis Analysis Start 1-Methylcyclohexene React_Cl React with NCS/H₂O/DMSO Start->React_Cl React_Br React with NBS/H₂O/DMSO Start->React_Br React_I React with NIS/H₂O/DMSO Start->React_I Chloro trans-2-Chloro-1-methylcyclohexanol React_Cl->Chloro Bromo trans-2-Bromo-1-methylcyclohexanol React_Br->Bromo Iodo trans-2-Iodo-1-methylcyclohexanol React_I->Iodo Cyclize_Cl Cyclize with NaH/THF Chloro->Cyclize_Cl Cyclize_Br Cyclize with NaH/THF Bromo->Cyclize_Br Cyclize_I Cyclize with NaH/THF Iodo->Cyclize_I Epoxide_Cl 1-Methylcyclohexene Oxide Cyclize_Cl->Epoxide_Cl Epoxide_Br 1-Methylcyclohexene Oxide Cyclize_Br->Epoxide_Br Epoxide_I 1-Methylcyclohexene Oxide Cyclize_I->Epoxide_I Analysis GC-MS Analysis: - Reaction Rate - Product Yield - Purity Epoxide_Cl->Analysis Epoxide_Br->Analysis Epoxide_I->Analysis

Figure 2. Experimental workflow for the comparative study.

Conclusion

The reactivity of 2-halo-1-methylcyclohexanols in the formation of 1-methylcyclohexene oxide is directly correlated with the leaving group ability of the halogen. The expected order of reactivity is I > Br > Cl. While the chloro-analog is a viable substrate, it may require more forcing conditions to achieve comparable reaction rates and yields to the bromo- and iodo-analogs. The provided experimental protocols offer a framework for conducting a direct comparative study to quantify these reactivity differences. For professionals in drug development and chemical synthesis, the choice of halohydrin precursor can be optimized based on the desired reaction kinetics, yield, and cost-effectiveness.

A Comparative Guide to the Chiral Resolution of 2-Bromo-1-methylcyclohexanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Chiral Resolution Methods

The selection of a suitable resolution method depends on various factors, including the scale of the separation, the desired level of enantiopurity, and the available resources. The following table summarizes the key aspects of three primary resolution techniques.

MethodPrincipleExpected Enantiomeric Excess (ee%)Theoretical Max. YieldAdvantagesDisadvantages
Diastereomeric Crystallization Formation of diastereomeric salts or esters with a chiral resolving agent, followed by separation based on differences in solubility.[][2][3][4]>98% (after recrystallization)50% (for one enantiomer)Scalable, cost-effective for large quantities, well-established technique.Tedious, requires suitable crystalline derivatives, may require extensive optimization of resolving agent and solvent.[2][4]
Enzymatic Kinetic Resolution Stereoselective enzymatic transformation (e.g., acylation) of one enantiomer, allowing for separation of the reacted and unreacted enantiomers.[][3]>99%50% (for one enantiomer, unless the unreacted enantiomer is racemized and recycled)High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability can be a concern, optimization of reaction conditions is necessary.
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase (CSP) due to differential interactions.[][3][5]>99%~100% (analytical scale), lower on a preparative scale due to overlapping fractions.Fast method development, applicable to a wide range of compounds, direct separation without derivatization.Expensive for large-scale separations, requires specialized equipment.[3][5]

Experimental Protocols

The following are detailed, illustrative protocols for the chiral resolution of racemic 2-bromo-1-methylcyclohexanol.

Diastereomeric Crystallization using a Chiral Acid

This method involves the esterification of the racemic alcohol with a chiral acid to form diastereomeric esters, which are then separated by fractional crystallization.[2][6]

Protocol:

  • Esterification: In a round-bottom flask, dissolve racemic this compound (1 equivalent) and a chiral resolving agent such as (R)-(-)-O-acetylmandelic acid (1 equivalent) in a suitable solvent (e.g., toluene). Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of Diastereomers: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting mixture of diastereomeric esters is then subjected to fractional crystallization from a suitable solvent system (e.g., hexane (B92381)/ethyl acetate) to isolate the less soluble diastereomer.

  • Hydrolysis: The separated diastereomeric ester is hydrolyzed using a base (e.g., aqueous sodium hydroxide) to yield the enantiomerically pure this compound and the chiral auxiliary, which can be recovered.

Enzymatic Kinetic Resolution using Lipase (B570770)

This protocol utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol.[][3]

Protocol:

  • Reaction Setup: To a solution of racemic this compound (1 equivalent) in an organic solvent (e.g., hexane), add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Enzymatic Reaction: Add a lipase, such as immobilized Candida antarctica lipase B (CALB), to the mixture. The reaction is stirred at a controlled temperature (e.g., 30 °C).

  • Monitoring: The progress of the reaction is monitored by chiral gas chromatography (GC) or chiral HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • Workup: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The filtrate, containing the unreacted alcohol enantiomer and the acylated enantiomer, is concentrated.

  • Separation: The unreacted alcohol and the ester are separated by column chromatography. The ester can then be hydrolyzed to obtain the other enantiomer of the alcohol.

Chiral HPLC Separation

This method allows for the direct separation of the enantiomers without derivatization.[5][7]

Protocol:

  • Column and Mobile Phase Selection: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), is selected. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Analysis and Separation: A solution of racemic this compound is injected onto the chiral column. The enantiomers will have different retention times, resulting in two separate peaks in the chromatogram.

  • Quantification and Collection: The enantiomeric excess can be determined by integrating the peak areas. For preparative separations, fractions corresponding to each peak are collected separately. The solvent is then evaporated to yield the isolated enantiomers.

Workflow and Process Visualization

The following diagrams illustrate the general workflows for the described chiral resolution techniques.

Chiral_Resolution_Workflow cluster_diastereomeric Diastereomeric Crystallization racemate_d Racemic Alcohol diastereomers Mixture of Diastereomers racemate_d->diastereomers + reagent_d Chiral Resolving Agent reagent_d->diastereomers crystallization Fractional Crystallization diastereomers->crystallization diastereomer1 Diastereomer 1 (crystal) crystallization->diastereomer1 diastereomer2 Diastereomer 2 (solution) crystallization->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1_d Enantiomer 1 hydrolysis1->enantiomer1_d enantiomer2_d Enantiomer 2 hydrolysis2->enantiomer2_d

Workflow for Diastereomeric Crystallization.

Enzymatic_Resolution_Workflow cluster_enzymatic Enzymatic Kinetic Resolution racemate_e Racemic Alcohol reaction Selective Acylation racemate_e->reaction enzyme Enzyme + Acyl Donor enzyme->reaction mixture Mixture of Acylated Enantiomer & Unreacted Enantiomer reaction->mixture separation Chromatographic Separation mixture->separation ester Acylated Enantiomer separation->ester enantiomer1_e Enantiomer 1 (Unreacted) separation->enantiomer1_e hydrolysis_e Hydrolysis ester->hydrolysis_e enantiomer2_e Enantiomer 2 hydrolysis_e->enantiomer2_e

Workflow for Enzymatic Kinetic Resolution.

Chiral_HPLC_Workflow cluster_hplc Chiral HPLC racemate_h Racemic Alcohol hplc Chiral HPLC Column racemate_h->hplc separation_h Separation hplc->separation_h enantiomer1_h Enantiomer 1 separation_h->enantiomer1_h enantiomer2_h Enantiomer 2 separation_h->enantiomer2_h

Workflow for Chiral HPLC Separation.

References

The Enigmatic Role of 2-Bromo-1-methylcyclohexanol: A Closer Look at its Potential in Bromination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate brominating agent is a critical step in the synthesis of novel therapeutics and functional materials. While a host of reagents are well-established for this purpose, this guide explores the potential and justification for using 2-Bromo-1-methylcyclohexanol, a less conventional choice, in comparison to more common brominating agents.

This publication aims to provide an objective comparison of this compound's performance with other alternatives, supported by available chemical data and reaction mechanisms. Due to a notable scarcity of direct comparative studies in peer-reviewed literature featuring this compound as a primary brominating agent, this guide will focus on its synthesis, relevant chemical properties, and a theoretical framework for its potential applications, juxtaposed with the established performance of widely-used brominating agents.

Unveiling this compound: Properties and Synthesis

This compound is a halogenated cyclic alcohol. Its chemical and physical properties, as cataloged in public databases like PubChem, are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃BrO[1][2]
Molecular Weight 193.08 g/mol [1][2]
IUPAC Name 2-bromo-1-methylcyclohexan-1-ol[1]
CAS Number 73446-71-6[1]

The synthesis of this compound and its isomers is documented, providing a basis for its accessibility in a research setting.

A Comparative Overview of Common Brominating Agents

To understand the context in which this compound might be considered, it is essential to review the characteristics of standard brominating agents.

Brominating AgentFormulaKey FeaturesCommon Applications
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Solid, crystalline reagent; provides a low concentration of Br₂; selective for allylic and benzylic bromination.[3]Allylic and benzylic bromination, bromohydrin formation.[3]
Bromine Br₂Liquid; highly reactive and corrosive; non-selective.[3]Alkene and alkyne bromination, aromatic bromination.
Pyridinium Tribromide C₅H₅NHBr₃Solid; easier to handle than liquid bromine.Bromination of ketones, phenols, and ethers.
Hydrogen Bromide (HBr) in Hydrogen Peroxide (H₂O₂) HBr/H₂O₂"Green" brominating system; in-situ generation of bromine.[4]Electrophilic and radical bromination of various substrates.[4]

Justification for Considering this compound: A Mechanistic Perspective

While direct experimental evidence is lacking for the widespread use of this compound as a brominating agent, its structure suggests potential reactivity pathways. The presence of a bromine atom on a carbon adjacent to a hydroxyl-bearing carbon could, under specific conditions, allow for the transfer of an electrophilic bromine.

The following diagram illustrates a hypothetical workflow for the application and evaluation of a novel brominating agent like this compound.

G Logical Workflow for Evaluating a Novel Brominating Agent cluster_0 Reagent Characterization cluster_1 Performance Evaluation cluster_2 Comparative Analysis A Synthesize and Purify This compound B Full Spectroscopic Characterization (NMR, IR, MS) A->B C Select Model Substrates (Alkenes, Alkynes, Carbonyls) B->C D Reaction with this compound C->D E Reaction with Standard Brominating Agents (NBS, Br2) C->E F Analyze Reaction Outcomes (Yield, Selectivity) D->F E->F G Tabulate Quantitative Data F->G H Compare Efficacy and Selectivity G->H I Assess Safety and Handling H->I J J I->J Justification for Use

Figure 1. A logical workflow for the systematic evaluation of a new brominating agent.

Experimental Protocols: A Template for Investigation

The following are generalized experimental protocols that could be adapted to investigate the brominating potential of this compound.

General Protocol for Bromination of an Alkene
  • Materials: Alkene substrate, this compound, appropriate solvent (e.g., dichloromethane, carbon tetrachloride), initiator (if required, e.g., AIBN or UV light for radical reactions), and work-up reagents.

  • Procedure:

    • Dissolve the alkene substrate in the chosen solvent in a round-bottom flask.

    • Add this compound (stoichiometry to be optimized, e.g., 1.1 equivalents).

    • If a radical pathway is being investigated, add a catalytic amount of initiator or expose the reaction to UV light.

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or reflux) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction (e.g., with aqueous sodium thiosulfate).

    • Perform an aqueous work-up, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

    • Characterize the product by NMR, IR, and mass spectrometry to determine the structure and yield.

Conclusion

Based on currently available scientific literature, this compound is not a commonly employed brominating agent. Its primary role in organic chemistry appears to be as a synthetic intermediate or a product of specific reactions. However, its structure does not preclude its potential use as a bromine donor under certain, yet-to-be-explored, reaction conditions.

The true justification for using this compound over other well-established brominating agents would necessitate extensive experimental investigation. Such research would need to demonstrate clear advantages in terms of yield, selectivity (regio-, stereo-, or chemo-), safety, or cost-effectiveness. The provided workflow and experimental templates offer a starting point for any researcher interested in exploring the synthetic utility of this and other novel halogenating agents. For professionals in drug development, relying on established and predictable reagents like NBS remains the prudent choice for most applications.[5][6]

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-methylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Bromo-1-methylcyclohexanol is critical for ensuring laboratory safety and environmental protection. As a brominated organic compound, it is classified as a halogenated organic waste and requires specific handling and disposal procedures. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize risks and maintain regulatory compliance.

Immediate Safety and Handling Considerations

Before disposal, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Waste Segregation and Collection

Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste must be collected separately from other waste streams.

  • Halogenated Waste Stream : Collect all waste containing this compound in a designated, properly labeled container for halogenated organic compounds.[3][4] These containers are often color-coded (e.g., green) for easy identification.[3]

  • Avoid Mixing : Do not mix halogenated waste with non-halogenated organic waste, aqueous waste (acids and bases), or other incompatible materials such as strong oxidizing agents.[3][5][6] Improper mixing can lead to hazardous chemical reactions.

  • Container Management : Ensure waste containers are made of compatible materials, such as polyethylene, and are kept tightly closed when not in use.[5][6] Store containers in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.

  • Incineration : The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

  • Prohibited Disposal Methods : Do not dispose of this compound down the drain or into sewer systems.[6][7] Evaporation is also not an acceptable method of disposal.[6]

Handling Spills and Contaminated Materials

In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the spill area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment : For small spills, contain the leak and absorb the material using an inert, dry absorbent such as vermiculite, dry sand, or cat litter.[6][8]

  • Collection : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][6]

  • Decontamination : Clean the spill area thoroughly.

  • Contaminated PPE and Materials : All contaminated items, including gloves, absorbent materials, and disposable labware, must be placed in the designated halogenated waste container.

Contaminated packaging, such as empty stock bottles, should be managed as hazardous waste.

  • Triple Rinsing : Containers can be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as halogenated organic waste.

  • Container Disposal : After triple-rinsing, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling or reconditioning, depending on local regulations.[7]

Summary of Disposal Information

Aspect Guideline Rationale
Waste Classification Halogenated Organic WasteContains bromine, a halogen.[3][4]
Primary Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction and minimizes environmental release.[7]
Waste Collection Designated, labeled, closed containers for halogenateds.Prevents accidental mixing and ensures proper handling.[3][5][6]
Waste Segregation Separate from non-halogenated, aqueous, and reactive wastes.Avoids dangerous chemical reactions and simplifies disposal.[3][9]
Spill Cleanup Absorb with inert material; collect as hazardous waste.Prevents exposure and environmental contamination.[6][9]
Empty Containers Triple-rinse, collect rinsate, then puncture and dispose/recycle.Ensures removal of residual chemical before container disposal.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid (e.g., contaminated debris)? is_liquid->is_solid No collect_liquid Collect in a designated halogenated liquid waste container. is_liquid->collect_liquid Yes is_container Is it an empty container? is_solid->is_container No collect_solid Collect in a designated halogenated solid waste container. is_solid->collect_solid Yes triple_rinse Triple-rinse with a suitable solvent. is_container->triple_rinse Yes seal_label Seal and label the waste container with contents and hazard information. is_container->seal_label No (Unsure/Mixed Waste) collect_liquid->seal_label collect_solid->seal_label collect_rinsate Collect rinsate as halogenated liquid waste. triple_rinse->collect_rinsate puncture_dispose Puncture container to prevent reuse. Dispose of according to institutional guidelines. triple_rinse->puncture_dispose collect_rinsate->seal_label end End of Process puncture_dispose->end store Store in a designated satellite accumulation area. (Cool, dry, well-ventilated) seal_label->store dispose Arrange for pickup and disposal by a licensed hazardous waste contractor. store->dispose dispose->end

Caption: Disposal workflow for this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most accurate and up-to-date information.

References

Personal protective equipment for handling 2-Bromo-1-methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-1-methylcyclohexanol

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal Protocols

This guide provides critical safety and operational information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper chemical management.

Personal Protective Equipment (PPE) Summary

When handling this compound, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the necessary equipment.

PPE CategorySpecificationStandard
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield should be worn if there is a splash hazard.EN 166 (EU) or NIOSH (US)
Skin Protection
   GlovesNitrile or Neoprene gloves are recommended for incidental contact. For prolonged contact, consider heavier-duty gloves. Always inspect gloves before use and use proper removal technique.EN 374
   Lab Coat/ApronA chemically resistant lab coat or apron. For larger quantities, impervious clothing may be necessary.
Respiratory Protection In a well-ventilated area, respiratory protection may not be required. If ventilation is inadequate or if exposure limits are exceeded, use a respirator with an organic vapor cartridge.NIOSH Approved
Detailed Glove Selection Guide
Glove MaterialBreakthrough Time Guidance (General for Halogenated Hydrocarbons)Recommendation for this compound
Nitrile Rubber Fair to GoodRecommended for short-term use and incidental splash protection.[4][5]
Neoprene GoodA suitable alternative to nitrile, offering good chemical resistance.[1]
Butyl Rubber ExcellentRecommended for situations with a higher risk of direct or prolonged contact.[6]
Latex Not RecommendedOffers poor protection against many organic solvents.[7]
Experimental Protocol: PPE Workflow

Proper donning and doffing of PPE are crucial to prevent contamination.[8][9][10]

3.1. Donning (Putting On) PPE Sequence

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully fastened.

  • Mask/Respirator: If required, don the respirator, ensuring a proper fit and seal.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat.

3.2. Doffing (Taking Off) PPE Sequence

  • Gloves: Remove gloves using the proper technique to avoid skin contact with the outer surface.

  • Gown/Lab Coat: Remove the lab coat by turning it inside out and rolling it into a bundle.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly.

Operational Plan: Handling this compound
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[8][9]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[8][9]

  • Ignition Sources: Keep away from heat and sources of ignition.[11] Use non-sparking tools.[8]

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound waste must be disposed of as hazardous waste.[7][12]

5.1. Waste Segregation and Collection

  • Container: Use a designated, properly labeled, and sealed waste container for halogenated organic waste.[7][12]

  • Labeling: The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[12]

  • Compatibility: Ensure the waste container is compatible with the chemical.

5.2. Disposal Procedure

  • Collection: Collect all materials contaminated with this compound, including gloves, absorbent pads, and disposable labware, in the designated hazardous waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[13] Do not dispose of this chemical down the drain.[4]

Visual Aid: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection A Start: Handling This compound B Assess Ventilation A->B E Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat B->E Adequate (Fume Hood) G Use Organic Vapor Respirator B->G Inadequate C Assess Potential for Splashing D Assess Duration of Contact C->D No F Add Face Shield C->F Yes D->E Incidental H Consider Butyl Rubber Gloves D->H Prolonged E->C F->D G->E H->E

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.